molecular formula C54H102O6 B11941023 17:0-17:1-17:0 TG-d5

17:0-17:1-17:0 TG-d5

Numéro de catalogue: B11941023
Poids moléculaire: 852.4 g/mol
Clé InChI: OWYYELCHNALRQZ-ADIIQMQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

17:0-17:1-17:0 TG-d5 is a useful research compound. Its molecular formula is C54H102O6 and its molecular weight is 852.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C54H102O6

Poids moléculaire

852.4 g/mol

Nom IUPAC

[1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-heptadec-10-enoyl]oxypropyl] heptadecanoate

InChI

InChI=1S/C54H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,51H,4-20,22-23,25-50H2,1-3H3/b24-21-/i49D2,50D2,51D

Clé InChI

OWYYELCHNALRQZ-ADIIQMQPSA-N

SMILES isomérique

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCC

SMILES canonique

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 17:0-17:1-17:0 TG-d5 for Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17:0-17:1-17:0 TG-d5, a deuterated triglyceride internal standard essential for accurate and precise quantification of triglycerides in complex biological matrices. This document details its chemical properties, provides a step-by-step experimental protocol for its use in lipidomics workflows, and presents relevant quantitative data in a clear, tabular format.

Core Concepts: Understanding this compound

This compound, with the systematic name 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic, high-purity, deuterated triglyceride.[1][2] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics.

The primary role of this compound is to serve as an internal standard in quantitative lipid analysis.[3] When added to a biological sample at a known concentration before lipid extraction and analysis, it allows for the correction of variability that can occur during sample preparation and instrumental analysis. This includes inconsistencies in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer. By normalizing the signal of endogenous triglycerides to the signal of the deuterated standard, researchers can achieve more accurate and reproducible quantification.

Data Presentation: Key Specifications

The following table summarizes the key quantitative data and specifications for this compound.

ParameterValueReference
Chemical Formula C₅₄H₉₇D₅O₆[4][5]
Molecular Weight 852.41 g/mol [4][6]
Synonyms 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol
Physical Form Powder[4]
Chemical Purity >99% (as determined by Thin Layer Chromatography)[4]
Storage Temperature -20°C[1][4]
Isotopic Purity While specific batch-to-batch isotopic enrichment may vary, deuterated standards are synthesized to achieve high isotopic purity. The final product will contain a statistical distribution of isotopologues.[7]
Stability Stable for at least one year when stored properly at -20°C.[1]

Experimental Protocols: A Step-by-Step Guide

The following protocol details a widely used method for the extraction of lipids from plasma samples using this compound as an internal standard. This method is based on the principles of liquid-liquid extraction using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.

Preparation of Internal Standard Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in a suitable organic solvent, such as a 1:1 (v/v) mixture of chloroform and methanol. The concentration of the stock solution should be determined based on the expected concentration of triglycerides in the samples and the sensitivity of the mass spectrometer. A typical starting concentration is 1 mg/mL.

  • Working Solution: Prepare a working internal standard solution by diluting the stock solution in methanol. This working solution will be added to the samples. The final concentration in the extraction solvent should be optimized for your specific application.

Lipid Extraction from Plasma

This protocol is optimized for a 10 µL plasma sample. Volumes should be scaled accordingly for different sample amounts.

  • Sample Preparation: In a clean microcentrifuge tube, add 10 µL of plasma.

  • Addition of Internal Standard: Add 225 µL of cold (-20°C) methanol containing the this compound internal standard.

  • Vortexing: Vortex the mixture vigorously for 10 seconds to precipitate proteins.

  • Addition of MTBE: Add 750 µL of cold (-20°C) methyl-tert-butyl ether (MTBE).

  • Incubation and Shaking: Incubate the mixture on a shaker at 4°C for 10 minutes.

  • Phase Separation: Add 188 µL of water to induce phase separation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 2 minutes. Two distinct phases will be visible: an upper organic phase containing the lipids and a lower aqueous phase.

  • Collection of Lipid Extract: Carefully collect the upper organic phase and transfer it to a new clean tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your analytical method (e.g., methanol/chloroform 1:1, v/v) prior to analysis by LC-MS.

Mandatory Visualization: Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for lipidomics analysis using this compound and the logical relationship of using an internal standard for quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard start->add_is extraction Lipid Extraction (Methanol/MTBE/Water) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Down collect_organic->dry_down reconstitute Reconstitute in Injection Solvent dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms peak_integration Peak Integration (Endogenous TGs & IS) lcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification end Final Triglyceride Concentrations quantification->end

Lipidomics experimental workflow using an internal standard.

logical_relationship cluster_measurement Mass Spectrometry Measurement cluster_correction Correction for Variability cluster_quantification Accurate Quantification analyte_signal Signal of Endogenous Triglyceride (Variable) ratio Ratio = Signal(Analyte) / Signal(IS) analyte_signal->ratio is_signal Signal of this compound (Known Amount) is_signal->ratio final_concentration Accurate Concentration of Endogenous Triglyceride ratio->final_concentration

Logical diagram of internal standard-based quantification.

References

In-Depth Technical Guide: Physical Properties of 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the deuterated triglyceride 17:0-17:1-17:0 TG-d5. It includes key data points, experimental methodologies for its analysis, and visual representations of analytical workflows. This document is intended to serve as a core resource for researchers utilizing this stable isotope-labeled internal standard in lipidomic and metabolic research.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, also known as 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.[1][2][3] This deuterated triglyceride is a valuable tool in mass spectrometry-based quantification of lipids.

PropertyValueReference
Chemical Name 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol[1]
Synonyms 17:0-17:1-17:0 D5 TG, TG d5-(17:0/17:1(10Z)/17:0)[1]
Molecular Formula C₅₄H₉₇D₅O₆[1][2]
Formula Weight 852.415 g/mol [1][2]
Exact Mass 851.799 u[1]
CAS Number 958760-74-2[1]
Physical Form Powder[3]
Purity >99% (by TLC)
Storage Temperature -20°C[1][2]
Stability 1 Year[1]
Hygroscopic Yes[1]
Light Sensitive No[1]

Experimental Protocols for Analysis

Detailed experimental protocols for the specific analysis of this compound are not extensively published. However, based on its use as an internal standard in lipidomics, the following are generalized yet detailed methodologies for its analysis using common analytical techniques.

Lipid Extraction for Mass Spectrometry Analysis

A common method for extracting lipids from biological samples, such as plasma, for subsequent analysis involves a biphasic solvent system.[5][6]

  • Sample Preparation: To a 10 µL aliquot of blood plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard mixture, including this compound.

  • Vortexing: Vortex the mixture for 10 seconds.

  • Addition of MTBE: Add 750 µL of cold methyl tert-butyl ether (MTBE).

  • Shaking: Vortex for another 10 seconds and then shake at 4°C for 6 minutes.

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 2 minutes.

  • Collection: Collect the upper organic phase for analysis.

  • Drying: Evaporate the solvent using a centrifugal evaporator.

  • Reconstitution: Resuspend the dried lipid extract in a suitable solvent for injection, such as a methanol/toluene (9:1, v/v) mixture.[5]

Experimental_Workflow_Lipid_Extraction Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation start Plasma Aliquot add_is Add Methanol with This compound start->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe shake Shake at 4°C add_mtbe->shake add_water Add Water shake->add_water centrifuge Centrifuge add_water->centrifuge collect Collect Organic Phase centrifuge->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lcms LC-MS Analysis reconstitute->lcms

Lipid Extraction Workflow for Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) for Triglyceride Analysis

Reversed-phase HPLC is a powerful technique for separating complex mixtures of triglycerides.[7][8] The following is a general protocol that can be adapted for the analysis of samples containing this compound.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of acetonitrile as solvent A and a mixture of acetonitrile and a stronger solvent like acetone or isopropanol as solvent B.[7][8]

  • Gradient Program: The gradient program should be optimized to achieve good resolution of the triglycerides of interest. An example could be a linear gradient from a low percentage of solvent B to a high percentage over a set time.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Column Temperature: The column temperature can be controlled to improve separation, often around 30°C.[7]

  • Injection Volume: Typically 5-20 µL.

  • Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.

Experimental_Workflow_HPLC General HPLC Workflow for Triglycerides sample Prepared Lipid Extract hplc HPLC System (C18 Column) sample->hplc Injection detector Detector (ELSD or MS) hplc->detector Elution data Data Acquisition and Analysis detector->data

General HPLC Workflow for Triglyceride Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a valuable tool for the structural elucidation of triglycerides. A Certificate of Analysis for this compound indicates that its NMR spectrum is consistent with its structure.[9] While a specific protocol for this deuterated compound is not available, general procedures for triglyceride analysis by NMR can be applied.

  • Sample Preparation: Dissolve a sufficient amount of the triglyceride in a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution.

  • ¹H NMR: Acquire a proton NMR spectrum to observe the signals corresponding to the different protons in the glycerol backbone and the fatty acid chains. The integration of these signals can provide information about the relative amounts of different types of protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the carbon signals of the glycerol backbone and the fatty acid chains, including the carbonyl, olefinic, and aliphatic carbons.

  • 2D NMR: Techniques such as COSY and HSQC can be used to establish correlations between protons and carbons, aiding in the complete structural assignment.

Signaling Pathways and Biological Relevance

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. Its primary role in research is as an internal standard for the accurate quantification of endogenous triglycerides in various biological matrices.[3] The use of a deuterated standard is crucial for correcting for sample loss during extraction and for variations in instrument response, thereby enabling precise and accurate measurements in lipidomic studies. The odd-chain fatty acids (17:0 and 17:1) are chosen because they are typically found in low abundance in many biological systems, which minimizes interference with the measurement of more common even-chain triglycerides.

Conclusion

This compound is a well-characterized deuterated triglyceride that serves as an essential internal standard for quantitative lipidomics. This guide provides a summary of its key physical properties and outlines general experimental protocols for its analysis. While specific details on its melting point and its involvement in biological pathways are limited, the information presented here offers a solid foundation for researchers employing this standard in their studies. The provided workflows and data tables are intended to streamline experimental design and data interpretation in the fields of metabolic research and drug development.

References

The Role of 17:0-17:1-17:0 TG-d5 in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the precise and accurate quantification of lipid species within complex biological matrices is paramount. This pursuit of quantitative accuracy relies heavily on the use of appropriate internal standards to correct for variability inherent in analytical workflows, from sample extraction to mass spectrometric detection. This technical guide provides an in-depth exploration of the function and application of the deuterated triglyceride, 17:0-17:1-17:0 TG-d5, as a crucial internal standard in mass spectrometry-based lipid analysis.

Core Function: An Internal Standard for Triglyceride Quantification

The primary role of this compound in mass spectrometry is to serve as an internal standard for the quantitative analysis of triglycerides (TGs) and other lipid classes.[1] Internal standards are essential for correcting variations that can occur during sample preparation, such as incomplete extraction recovery, and for mitigating matrix effects in the mass spectrometer's ion source that can suppress or enhance the signal of the target analytes.[2]

This compound is a synthetic triglyceride containing two heptadecanoic acid (17:0) moieties and one heptadecenoic acid (17:1) moiety, with five deuterium atoms incorporated into the glycerol backbone. This isotopic labeling makes it chemically almost identical to endogenous triglycerides but mass-shifted, allowing it to be distinguished by the mass spectrometer. Its odd-chain fatty acid composition also makes it a suitable standard as triglycerides containing odd-chain fatty acids are typically low in abundance or absent in many biological systems.

By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the signal intensity of the endogenous triglycerides to the signal intensity of the internal standard can be used to accurately calculate the concentration of the endogenous lipids.

Quantitative Performance Data

The analytical validity of an internal standard is determined by its performance characteristics, such as its limit of detection (LOD) and limit of quantitation (LOQ). The following table summarizes the performance data for this compound from a nanoflow ultrahigh-performance liquid chromatography-tandem mass spectrometry (nUHPLC-MS/MS) method.[3]

ParameterValueUnitMethod
Limit of Detection (LOD)5.2fmolnUHPLC-MS/MS[3]
Limit of Quantitation (LOQ)17.3fmolnUHPLC-MS/MS[3]

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in lipidomics experiments.

Lipid Extraction from Plasma

This protocol is adapted from a widely used method for the comprehensive analysis of plasma lipids.[4]

a. Materials:

  • Plasma sample

  • Internal Standard (IS) mixture in methanol (containing this compound and other lipid standards)

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Methanol:Toluene (9:1, v:v) for resuspension

b. Procedure:

  • To 10 µL of plasma in a microcentrifuge tube, add 225 µL of cold methanol containing the internal standard mixture, including this compound.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Collect the upper organic phase containing the lipids.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of methanol:toluene (9:1, v/v) for LC-MS analysis.

Lipid Extraction from Liver Tissue

This protocol is suitable for the extraction of lipids from solid tissues.[5]

a. Materials:

  • Liver tissue (50 mg)

  • Lipid extraction mixture (methyl tert-butyl ether:methanol = 3:1, v/v) containing the internal standard mixture (including this compound at a concentration of 0.2 µg/mL).[5]

  • Lipid resuspension solution (acetonitrile:isopropanol = 1:9, v/v)

b. Procedure:

  • Homogenize 50 mg of liver tissue in 2 mL of the lipid extraction mixture containing the internal standards.

  • Vortex the homogenate for 2 minutes.

  • Centrifuge at 12,000 rpm at 4°C for 10 minutes.

  • Transfer 200 µL of the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of the lipid resuspension solution for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of triglycerides using a triple quadrupole mass spectrometer.[5][6]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., Thermo Accucore™ C30, 2.6 µm, 2.1 mm × 100 mm).[5]

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 0.1% formic acid and 10 mmol/L ammonium formate.[5]

    • Mobile Phase B: Acetonitrile/isopropanol (10/90, v/v) with 0.1% formic acid and 10 mmol/L ammonium formate.[5]

    • Flow Rate: 0.35 mL/min.[5]

    • Column Temperature: 45°C.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion for this compound: Ammonium adduct [M+NH4]+.

    • Fragmentation: Collision-Induced Dissociation (CID).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific transitions for the internal standard and the target triglycerides should be optimized based on the instrument. For triglycerides, neutral loss of a fatty acid is a common fragmentation pathway used for quantification.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of This compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE Method) Add_IS->Extraction Dry_Reconstitute Evaporation and Reconstitution Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A generalized experimental workflow for lipidomics analysis using an internal standard.

Principle of Internal Standard Quantification

internal_standard_quantification Analyte Endogenous Analyte (Unknown Concentration) Analyte_Signal Analyte Signal (Area_A) Analyte->Analyte_Signal IS Internal Standard (IS) (Known Concentration) IS_Signal IS Signal (Area_IS) IS->IS_Signal Ratio Response Ratio = Area_A / Area_IS Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration = (Response Ratio / Response Factor) * [IS] Ratio->Concentration

Caption: The logical flow of quantification using an internal standard in mass spectrometry.

Structure of this compound

Caption: Chemical structure of the this compound internal standard.

References

Introduction to Deuterated Internal Standards in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 17:0-17:1-17:0 TG-d5 as a Deuterated Triglyceride Standard

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. This technical guide provides a comprehensive overview of the deuterated triglyceride (TG) internal standard, this compound, detailing its properties, applications, and the methodologies for its use in mass spectrometry-based lipid analysis.

Internal standards are essential in quantitative mass spectrometry for correcting variations that can occur during sample preparation, extraction, and analysis.[1] Deuterated standards, where hydrogen atoms are replaced with their stable isotope deuterium, are ideal internal standards because they are chemically identical to their endogenous counterparts but are distinguishable by their increased mass.[2] This allows for co-elution during chromatography while enabling clear separation in the mass spectrometer, thereby ensuring accurate quantification by normalizing the signal of the analyte to the signal of the standard.[2]

This compound is a deuterated triglyceride containing two heptadecanoic acid (17:0) chains and one heptadecenoic acid (17:1) chain, with five deuterium atoms labeling the glycerol backbone.[3][4] Its chemical structure is 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.[3] This synthetic, odd-chain triglyceride is not naturally abundant in most biological systems, which minimizes interference from endogenous lipids.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for its application in analytical workflows.

PropertyValueReference
Synonym 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol[4]
CAS Number 958760-74-2[3][4]
Molecular Formula C₅₄H₉₇D₅O₆[3][4]
Molecular Weight 852.41 g/mol [4]
Purity >99% (TLC)[4]
Form Powder[4]
Storage Temperature -20°C[3][4]

Applications in Quantitative Lipidomics

This compound is primarily used as an internal standard for the quantification of triglycerides in various biological samples. Its utility has been demonstrated in several research applications:

  • Plasma and Liver Tissue Analysis: It serves as an internal standard for measuring triglyceride concentrations in human plasma and liver tissue.[5]

  • Adipose Tissue Research: It is suitable for the quantification of triglycerides in adipose tissue.[5]

  • Metabolite Identification: This standard can be used to identify lipid metabolites in studies utilizing ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[4][5]

Experimental Protocol: Quantification of Triglycerides in Human Plasma

This section details a representative experimental protocol for the analysis of triglycerides in human plasma using this compound as an internal standard, adapted from a comprehensive plasma lipid analysis workflow.[6][7]

Sample Preparation: Lipid Extraction
  • To a 10 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard.[7]

  • Vortex the mixture for 10 seconds.[7]

  • Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for another 10 seconds.[7]

  • Shake the mixture for 6 minutes at 4°C.[7]

  • Add 188 µL of water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of triglycerides.

ParameterSpecification
LC System Agilent 1290 Infinity LC system or equivalent
Column Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 55°C
MS System Agilent 6550 iFunnel Q-TOF MS or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
[M+Na]⁺ for this compound 874.7882 m/z

Data Presentation and Analysis

The quantification of endogenous triglycerides is achieved by comparing the peak area of each analyte to the peak area of the this compound internal standard. A calibration curve can be generated using known concentrations of non-deuterated triglyceride standards to determine the absolute concentration of the triglycerides in the sample.

Visualizations

Chemical Structure and Deuteration Site

The following diagram illustrates the general structure of the this compound molecule, highlighting the position of the five deuterium atoms on the glycerol backbone.

G cluster_glycerol Glycerol Backbone cluster_fa1 Fatty Acid 1 (17:0) cluster_fa2 Fatty Acid 2 (17:1) cluster_fa3 Fatty Acid 3 (17:0) C1 CH₂(D)₂ C2 CH(D) FA1 O-CO-(CH₂)₁₅-CH₃ C1->FA1 C3 CH₂(D)₂ FA2 O-CO-(CH₂)₇-CH=CH-(CH₂)₅-CH₃ C2->FA2 FA3 O-CO-(CH₂)₁₅-CH₃ C3->FA3 G Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Quantification Quantification (Normalization to Internal Standard) DataProcessing->Quantification Results Quantitative Results Quantification->Results G AccurateQuant Accurate Quantification IS Internal Standard (this compound) Correction Correction for Variability IS->Correction Correction->AccurateQuant SampleLoss Sample Loss SampleLoss->Correction IonSuppression Ion Suppression IonSuppression->Correction InstrumentDrift Instrument Drift InstrumentDrift->Correction

References

The Sentinel of Accuracy: A Technical Guide to 17:0-17:1-17:0 TG-d5 in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling complex biological processes and discovering novel biomarkers. This technical guide delves into the critical role of the deuterated triglyceride internal standard, 17:0-17:1-17:0 TG-d5, a cornerstone for achieving reliable and reproducible data in mass spectrometry-based lipid analysis. This document provides an in-depth overview of its application, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific pursuits.

The Indispensable Role of Internal Standards in Lipidomics

Quantitative lipidomics is fraught with potential for analytical variability, arising from sample extraction inefficiencies, matrix effects in the mass spectrometer, and instrument performance fluctuations. Internal standards (IS) are synthetic molecules, often isotopically labeled, that are added in a known amount to a sample at the beginning of the analytical workflow. By mimicking the chemical behavior of the endogenous lipids of interest, they serve as a crucial reference point to normalize for these variations, thereby ensuring the integrity and accuracy of the quantitative data.

This compound, a triglyceride containing two heptadecanoic acid (17:0) moieties and one heptadecenoic acid (17:1) moiety with five deuterium atoms on the glycerol backbone, is a widely utilized internal standard for the quantification of triglycerides (TGs). Its odd-chain fatty acids are naturally low in abundance in most biological systems, and the deuterium labeling provides a distinct mass shift, allowing for its unambiguous detection alongside the endogenous, non-labeled TGs.

Quantitative Performance of this compound

The efficacy of an internal standard is defined by its quantitative performance characteristics. Below is a summary of key quantitative parameters for this compound, compiled from various lipidomics studies.

ParameterTypical Value/RangeSample Matrix/MethodReference(s)
Working Concentration 0.2 µM - 4.14 µMHamster Plasma, Internal Standard Mixtures[1][2]
Linearity (r²) > 0.99Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) of standard mixture[3]
Limit of Detection (LOD) 5.2 fmolNanoflow Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (nUHPLC-MS/MS)[4]
Limit of Quantitation (LOQ) 17.3 fmolnUHPLC-MS/MS[4]
Recovery Target > 50% (general for IS)Liquid Chromatography-Mass Spectrometry (LC-MS) based lipidomics[5]
Repeatability (RSD, %) < 15% (for a mixture containing the IS in QC samples)Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)[6]

Experimental Protocols

The successful application of this compound hinges on robust and well-defined experimental protocols. The following sections provide detailed methodologies for its use in a typical lipidomics workflow.

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution Preparation:

    • Obtain high-purity this compound from a reputable supplier (e.g., Avanti Polar Lipids).

    • Accurately weigh a precise amount of the lyophilized powder.

    • Dissolve the powder in a suitable organic solvent, such as a 1:1 (v/v) mixture of dichloromethane:isopropanol, to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.

  • Working Solution Preparation:

    • Prepare a working solution by diluting the stock solution with the appropriate solvent (e.g., methanol or isopropanol) to the desired final concentration (typically in the µM range).

    • This working solution is often a mixture of several internal standards for different lipid classes. For instance, a mixture could contain this compound at a concentration of 4.14 µM.[2]

Lipid Extraction from Plasma using Methyl-tert-butyl Ether (MTBE)

This protocol is adapted from a widely used method for plasma lipid extraction.[7][8]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 10 µL of the plasma sample.

  • Addition of Internal Standard:

    • Add 225 µL of cold (-20°C) methanol containing the internal standard mixture, which includes d5-TG 17:0/17:1/17:0.[7][8]

    • Vortex the mixture for 10 seconds.

  • Lipid Extraction:

    • Add 750 µL of cold (-20°C) methyl-tert-butyl ether (MTBE).

    • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Phase Separation:

    • Add 188 µL of LC-MS grade water to induce phase separation.

    • Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

    • Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 9:1 (v/v) mixture of methanol:toluene.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following provides representative LC-MS/MS parameters for the analysis of triglycerides.

Liquid Chromatography (LC) Parameters: [1]

  • Column: Thermo Accucore™ C30 column (2.6 µm, 2.1 mm × 100 mm)

  • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mmol/L ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/isopropyl alcohol (10/90, v/v) with 10 mmol/L ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

  • Gradient:

    • 0–2 min: 20–30% B

    • 2–4 min: 30–60% B

    • 4–9 min: 60–85% B

    • 9–14 min: 85–90% B

    • 14–15.5 min: 90–95% B

    • 15.5–17.3 min: 95% B

    • 17.3–17.5 min: 95–20% B

    • 17.5–20 min: 20% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion: For this compound, the [M+NH4]+ adduct is typically monitored (m/z 869.8320).[3]

  • Product Ion: A characteristic fragment ion resulting from the neutral loss of one of the fatty acyl chains is monitored. For example, the loss of heptadecanoic acid (17:0) would result in a fragment ion at m/z 582.5522.[3]

  • Collision Energy: Optimized for the specific instrument and transition.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the key processes where this compound plays a pivotal role.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Peak_Integration Peak Integration (Endogenous TG & IS) Data->Peak_Integration Ratio Calculate Peak Area Ratio (Endogenous TG / IS) Peak_Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final TG Concentration Quantification->Result

Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.

Internal_Standard_Logic cluster_process Analytical Process cluster_measurement Measurement & Normalization Analyte Endogenous Triglyceride (Analyte) Extraction Extraction Variability Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrument Instrumental Drift Analyte->Instrument IS This compound (Internal Standard) IS->Extraction IS->Matrix IS->Instrument Response_Analyte Analyte Response (Peak Area) Extraction->Response_Analyte Response_IS IS Response (Peak Area) Extraction->Response_IS Matrix->Response_Analyte Matrix->Response_IS Instrument->Response_Analyte Instrument->Response_IS Ratio Ratio = Analyte Response / IS Response Response_Analyte->Ratio Response_IS->Ratio Result Accurate Quantification Ratio->Result

Caption: Logical relationship demonstrating the principle of internal standard-based quantification.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable quantitative lipidomics. Its unique chemical properties and well-characterized performance make it an invaluable tool for researchers and scientists in both academic and industrial settings. By carefully following established protocols and understanding the principles of its application, the accuracy and reproducibility of triglyceride quantification can be significantly enhanced, leading to more confident biological insights and discoveries.

References

The Role of 17:0-17:1-17:0 TG-d5 in Advancing Lipidomic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Rationale, Synthesis, and Application of the Deuterated Triglyceride Standard 17:0-17:1-17:0 TG-d5.

Introduction

In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding their complex roles in health and disease. The inherent complexity of the lipidome, with its vast array of structurally similar molecules, presents significant analytical challenges. To address this, stable isotope-labeled internal standards have become indispensable tools, particularly in mass spectrometry-based analyses. This guide focuses on a key internal standard, this compound, providing a comprehensive overview of its development rationale, general synthesis strategies, and detailed application in experimental workflows.

Section 1: "Discovery" - The Rationale for a Specialized Internal Standard

The "discovery" of this compound is not one of a naturally occurring molecule, but rather the culmination of a rational design process to create an optimal internal standard for triglyceride analysis. The selection of its unique structure—a triglyceride containing two heptadecanoic acids (17:0), one heptadecenoic acid (17:1), and a deuterated glycerol backbone (d5)—is based on several key principles that address the challenges of quantitative lipidomics.

The primary rationale for using a deuterated internal standard is to enable accurate quantification by correcting for variations in sample extraction, processing, and mass spectrometric analysis.[1] Stable isotope-labeled standards, such as those containing deuterium, are chemically identical to their endogenous counterparts, ensuring they behave similarly during analytical procedures. However, their increased mass allows them to be distinguished by the mass spectrometer.[1]

The choice of odd-chain fatty acids (17:0 and 17:1) is critical. Most naturally occurring triglycerides in mammals contain even-chain fatty acids. Odd-chain fatty acids are present at very low concentrations in biological systems, thus minimizing the risk of interference from endogenous lipids and ensuring that the signal detected is almost exclusively from the added internal standard.

The deuteration of the glycerol backbone provides a stable isotopic label that is unlikely to be lost during biological processing or sample preparation. This ensures that the integrity of the standard is maintained throughout the analytical workflow, from initial sample spiking to final detection.

Section 2: Synthesis of this compound

While detailed, proprietary synthesis protocols for commercially available standards like this compound are not typically published, the general synthetic strategies for creating such mixed-acid, isotopically labeled triglycerides are well-established. The synthesis would involve a multi-step process combining principles of organic chemistry and enzymology.

A plausible synthetic route would begin with a deuterated glycerol backbone (glycerol-d5). This can be achieved through various chemical methods, including the reduction of deuterated dihydroxyacetone. The fatty acids, heptadecanoic acid (17:0) and heptadecenoic acid (17:1), are then esterified to the glycerol backbone.

To achieve the specific 1,3-diheptadecanoyl-2-heptadecenoyl glycerol structure, regioselective enzymatic synthesis is a common and effective approach.[2][3] This often involves the use of sn-1,3 specific lipases that catalyze the esterification of fatty acids to the outer (sn-1 and sn-3) positions of the glycerol backbone.

A general workflow for the synthesis is outlined below:

  • Protection of Glycerol-d5: The sn-2 hydroxyl group of glycerol-d5 is protected to ensure that the initial esterification occurs at the sn-1 and sn-3 positions.

  • Esterification with Heptadecanoic Acid (17:0): The protected glycerol-d5 is reacted with heptadecanoic acid in the presence of a catalyst (chemical or enzymatic) to form 1,3-diheptadecanoyl-glycerol-d5.

  • Deprotection: The protecting group at the sn-2 position is removed.

  • Esterification with Heptadecenoic Acid (17:1): The final step involves the esterification of the free sn-2 hydroxyl group with heptadecenoic acid to yield the final product, this compound.

Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

Section 3: Data Presentation

The use of this compound is often as a component of a larger internal standard mixture. These mixtures are carefully prepared to cover a range of lipid classes for comprehensive lipidomic analysis. The following table summarizes the composition of a commercially available internal standard mixture that includes TG(17:0/17:1/17:0)-d5.

Lipid ClassInternal Standard SpeciesConcentration (µg/mL)
LysophosphatidylethanolamineLPE(17:1)Varies by kit
LysophosphatidylcholineLPC(17:0)Varies by kit
PhosphatidylcholinePC(12:0/13:0)Varies by kit
PhosphatidylethanolaminePE(17:0/17:0)Varies by kit
Cholesterold7-CholesterolVaries by kit
SphingomyelinSM(d18:1/17:0)Varies by kit
CeramideCer(d18:1/17:0)Varies by kit
Fatty Acidd3-Palmitic AcidVaries by kit
DiacylglycerolDG(12:0/12:0/0:0)Varies by kit
Triacylglycerol d5-TG(17:0/17:1/17:0) Varies by kit
Cholesteryl EsterCE(22:1)Varies by kit

Note: The exact concentrations of internal standards in commercial kits are proprietary but are provided with the product for accurate quantification.

Section 4: Experimental Protocols

The primary application of this compound is as an internal standard in lipid extraction and quantification workflows for biological samples. Below are detailed methodologies for its use in plasma and cerebrospinal fluid (CSF) lipidomics.

Lipid Extraction from Human Plasma

This protocol is adapted from a comprehensive lipid analysis method using liquid chromatography-mass spectrometry (LC-MS).[4][5]

Materials:

  • Human plasma

  • Internal Standard Mixture (containing this compound) in methanol

  • Methanol (cold)

  • Methyl-tert-butyl ether (MTBE) (cold)

  • LC/MS-grade water

  • Methanol/toluene (9:1, v/v)

  • 1.5 mL Eppendorf tubes

  • Vortex mixer

  • Centrifugal evaporator

  • Centrifuge

Procedure:

  • To a 10 µL aliquot of human plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing the internal standard mixture (including d5-TG 17:0/17:1/17:0).[4][5]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.[4][5]

  • Collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Evaporate the solvent using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in a methanol/toluene (9:1, v/v) mixture for LC-MS analysis.[4]

Lipid Extraction from Cerebrospinal Fluid (CSF)

This protocol is based on a method for metabolomic and lipidomic profiling of CSF.[6][7]

Materials:

  • Cerebrospinal Fluid (CSF)

  • LC-MS Internal Standard Mixture (containing PC(17:0/14:1), LPC(19:0), and TG(17:0/17:1/17:0)-d5)

  • Chloroform/methanol (2:1, v/v) (cold, -20°C)

  • Vortex mixer

  • Centrifuge

  • Glass autosampler vials

  • Vacuum concentrator

Procedure:

  • To a specified volume of CSF, add 10 µL of the LC-MS internal standard mixture containing TG(17:0/17:1/17:0)-d5 at a concentration of 0.01 µg/µL.[6][7]

  • Add a 4-fold excess of cold (-20°C) chloroform/methanol (2:1, v/v) to the sample volume.[6]

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Allow the sample to sit on ice for 5 minutes.

  • Vortex again for 10 seconds.

  • Centrifuge to precipitate proteins and separate the phases.

  • Transfer the supernatant (containing the extracted lipids and metabolites) to a glass autosampler vial.

  • Dry the extract in a vacuum concentrator.

  • Store the dried extract at -20°C until LC-MS analysis.

Section 5: Visualizations

Logical Workflow for Lipidomics Analysis

The following diagram illustrates the general workflow for a lipidomics experiment utilizing this compound as an internal standard.

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, CSF) Spike Spike with Internal Standard (incl. This compound) Sample->Spike Extraction Lipid Extraction (e.g., MTBE method) Spike->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in LC-MS compatible solvent Drydown->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Peak_Integration Peak Integration & Identification LCMS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General workflow for a lipidomics experiment.

Conceptual Synthesis Pathway

This diagram provides a conceptual overview of a potential synthesis route for this compound.

synthesis_pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Glycerol_d5 Glycerol-d5 Protection 1. sn-2 Protection Glycerol_d5->Protection FA_17_0 Heptadecanoic Acid (17:0) Esterification1 2. sn-1,3 Esterification (with 17:0) FA_17_0->Esterification1 FA_17_1 Heptadecenoic Acid (17:1) Esterification2 4. sn-2 Esterification (with 17:1) FA_17_1->Esterification2 Protection->Esterification1 Deprotection 3. sn-2 Deprotection Esterification1->Deprotection Deprotection->Esterification2 Final_Product This compound Esterification2->Final_Product

Caption: Conceptual synthesis pathway for this compound.

Conclusion

This compound stands as a testament to the importance of rational design in the development of analytical standards. Its unique combination of a deuterated backbone and odd-chain fatty acids provides a robust tool for the accurate quantification of triglycerides in complex biological matrices. The detailed experimental protocols provided herein offer a practical guide for its implementation in lipidomics research. As the field continues to advance, the use of well-characterized internal standards like this compound will remain a cornerstone of high-quality, reproducible lipid analysis, ultimately contributing to a deeper understanding of the role of lipids in human health and disease.

References

Preliminary Investigation of 17:0-17:1-17:0 TG-d5 Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the stability of the deuterated triglyceride 17:0-17:1-17:0 TG-d5, a critical internal standard in lipidomic analysis. The document outlines potential degradation pathways, recommended storage conditions, and detailed experimental protocols for a comprehensive stability assessment. The information presented herein is intended to guide researchers in ensuring the integrity and reliability of this analytical standard in their studies.

Introduction to this compound

This compound is a deuterated mixed-acid triglyceride containing two heptadecanoic acid (17:0) moieties and one heptadecenoic acid (17:1) moiety, with five deuterium atoms incorporated into the glycerol backbone. This stable isotope-labeled internal standard is essential for the accurate quantification of triglycerides in complex biological matrices by mass spectrometry-based lipidomics.[1] The stability of such standards is paramount to ensure the accuracy and reproducibility of analytical data.[2] Degradation of the internal standard can lead to significant quantification errors.

Potential Degradation Pathways

The primary degradation pathways for triglycerides like this compound are hydrolysis and oxidation. The presence of an unsaturated fatty acid (17:1) makes the molecule susceptible to oxidation at the double bond.

2.1. Hydrolysis (Lipolysis)

Hydrolysis of the ester linkages in the triglyceride molecule can be catalyzed by acids, bases, or enzymes (lipases), leading to the formation of di- and monoglycerides, glycerol, and free fatty acids.[3][4][5] This process can be accelerated by elevated temperatures and the presence of moisture.

2.2. Oxidation

The monounsaturated heptadecenoic acid (17:1) chain is susceptible to oxidation, particularly at the allylic position to the double bond. This process can be initiated by light, heat, or the presence of metal ions and can lead to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids.

Recommended Storage and Handling

To minimize degradation, proper storage and handling of this compound are crucial.

  • Storage Temperature: Long-term storage at -20°C or lower is recommended to minimize both hydrolytic and oxidative degradation.[6]

  • Protection from Light and Oxygen: The standard should be stored in amber vials to protect it from light.[2] After opening, it is advisable to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: The choice of solvent can impact stability. Aprotic solvents are generally preferred. If stored in an alcohol, there is a potential for transesterification over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided by aliquoting the standard into single-use vials.[2]

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should include long-term stability testing under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.

4.1. Long-Term Stability Study

Objective: To determine the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol/chloroform mixture) at a known concentration.

  • Aliquot the solution into multiple amber glass vials, purge with an inert gas, and seal tightly.

  • Store the vials at the recommended temperature of -20°C and -80°C.

  • At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of vials from each storage temperature.

  • Analyze the samples in triplicate using a validated stability-indicating analytical method, such as LC-MS/MS.

  • Assess the stability by monitoring the concentration of the parent compound and the appearance of any degradation products. The acceptance criteria for stability are typically a minimal change (e.g., <5-10%) in the concentration of the parent compound from the initial time point.

4.2. Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products by subjecting it to stress conditions.[7][8]

Methodology: A solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M hydrochloric acid to the standard solution.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M sodium hydroxide.

    • Analyze by LC-MS/MS.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M sodium hydroxide to the standard solution.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M hydrochloric acid.

    • Analyze by LC-MS/MS.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the standard solution.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by LC-MS/MS.

  • Thermal Degradation:

    • Place a sealed vial of the standard solution in an oven at 70°C for 48 hours.

    • Allow to cool to room temperature.

    • Analyze by LC-MS/MS.

  • Photostability:

    • Expose a clear vial containing the standard solution to a light source with a specific illumination (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by LC-MS/MS.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Long-Term Stability of this compound

Time Point (Months)Storage at -20°C (% Remaining)Storage at -80°C (% Remaining)
0100.0100.0
199.8100.1
399.599.9
698.999.7
1297.599.5

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Table 2: Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products Identified
0.1 M HCl, 60°C, 24h15.2Diacylglycerols, Monoacylglycerols, Free Fatty Acids
0.1 M NaOH, 60°C, 24h25.8Diacylglycerols, Monoacylglycerols, Free Fatty Acids
3% H₂O₂, RT, 24h8.5Oxidized Triglycerides, Hydroperoxides
70°C, 48h5.1Minor degradation products
Photostability (ICH Q1B)2.3Minor degradation products

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

G Figure 1: Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_results Results Stock Prepare Stock Solution of This compound Aliquot Aliquot into Vials Stock->Aliquot LongTerm Long-Term Stability (-20°C and -80°C) Aliquot->LongTerm Forced Forced Degradation (Acid, Base, Oxidation, Heat, Light) Aliquot->Forced LCMS LC-MS/MS Analysis LongTerm->LCMS At Time Points Forced->LCMS After Stress Data Data Analysis and Quantification LCMS->Data Report Generate Stability Report Data->Report

Caption: Experimental Workflow for Stability Assessment of this compound.

G Figure 2: Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TG This compound DG Diacylglycerols-d5 TG->DG Lipases, Acid, Base OxoTG Oxidized TG-d5 TG->OxoTG O₂, Light, Heat MG Monoacylglycerols-d5 DG->MG Lipases, Acid, Base FFA Free Fatty Acids (17:0 and 17:1) DG->FFA MG->FFA Hydroperoxides Hydroperoxides OxoTG->Hydroperoxides Secondary Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxides->Secondary

Caption: Potential Degradation Pathways of this compound.

Conclusion

This preliminary investigation provides a framework for assessing the stability of the deuterated internal standard this compound. By understanding the potential degradation pathways and implementing robust stability testing protocols, researchers can ensure the integrity of this critical reagent, leading to more accurate and reliable results in lipidomic studies. It is recommended that each laboratory performs its own stability validation for the specific lots and solvent systems used in their assays.

References

17:0-17:1-17:0 TG-d5 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 17:0-17:1-17:0 TG-d5

This technical guide provides a comprehensive overview of the deuterated triglyceride this compound, an essential internal standard for lipidomics research. The document is intended for researchers, scientists, and drug development professionals who utilize advanced analytical techniques for lipid analysis.

Compound Information

This compound is a deuterated triglyceride containing two heptadecanoic acid (17:0) chains and one heptadecenoic acid (17:1) chain, with five deuterium atoms incorporated into the glycerol backbone. Its unique structure with odd-chain fatty acids makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is typically absent or present at very low levels in biological samples.

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol
Synonyms TG(17:0/17:1/17:0)-d5
CAS Number 958760-74-2[1]
Molecular Formula C₅₄H₉₇D₅O₆
Molecular Weight 852.41 g/mol [1]
Exact Mass 851.80 amu[2]
Storage -20°C

Certificate of Analysis Data

Table 2: Representative Certificate of Analysis Data for a d5-TG Internal Standard Mixture

AnalyteLot NumberExact Mass (amu)Concentration (µM)Solvent
This compoundLM4-025A851.803.641:1 Toluene:Methanol

Data is derived from a representative Certificate of Analysis for a mixture and may not reflect the specifications of the pure compound.

Experimental Protocols

The accurate quantification of triglycerides in biological matrices relies on robust and validated experimental protocols. This compound is a critical component of these workflows, serving as an internal standard to correct for variations in sample extraction and instrument response.

Lipid Extraction from Biological Samples

A common method for extracting lipids from plasma or tissue is the Folch or a modified Bligh-Dyer method using a biphasic solvent system of chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol.

Protocol: Lipid Extraction using MTBE

  • To a 20 µL biological sample (e.g., plasma), add 225 µL of cold methanol containing the internal standard mixture, including a known amount of this compound.

  • Vortex the sample for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of mass spectrometry-grade water.

  • Vortex for 20 seconds and centrifuge at high speed to separate the aqueous and organic layers.

  • Carefully collect the upper organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., acetonitrile/isopropanol) for analysis.

G cluster_sample_prep Sample Preparation start Biological Sample add_is Add Internal Standard (this compound) start->add_is extraction Lipid Extraction (MTBE/Methanol) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Layer phase_sep->collect_organic dry_down Dry Down collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms gc_ms GC-FAME Analysis reconstitute->gc_ms

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the analysis of intact triglycerides. Reversed-phase chromatography is commonly employed to separate triglyceride species based on their hydrophobicity.

Table 3: Typical HPLC-MS/MS Parameters for Triglyceride Analysis

ParameterDescription
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate
Gradient A time-dependent gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.3 - 0.6 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
MS/MS Mode Multiple Reaction Monitoring (MRM) or Product Ion Scanning

G cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column esi ESI Source column->esi quad1 Quadrupole 1 (Precursor Ion Selection) esi->quad1 quad2 Quadrupole 2 (Collision Cell) quad1->quad2 quad3 Quadrupole 3 (Product Ion Scan) quad2->quad3 detector Detector quad3->detector

Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) after Transesterification

For the analysis of fatty acid composition, triglycerides are first converted to their fatty acid methyl esters (FAMEs) through transesterification.

Protocol: Transesterification to FAMEs

  • To the dried lipid extract, add a solution of methanolic HCl or BF₃ in methanol.

  • Heat the sample at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to ensure complete conversion.

  • After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs for GC analysis.

Table 4: Typical GC-FAME Analysis Parameters

ParameterDescription
Column High-polarity column (e.g., DB-225, FAMEWAX)
Injector Temperature 250°C
Oven Program A temperature gradient to separate FAMEs based on chain length and unsaturation
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Applications in Research

This compound is extensively used as an internal standard in a wide range of lipidomics studies, including:

  • Metabolic Studies: To trace the synthesis and turnover of triglycerides in various biological systems.

  • Clinical Research: For the accurate quantification of triglyceride levels in plasma and tissues, which is crucial for understanding metabolic diseases such as obesity, diabetes, and cardiovascular disease.

  • Drug Development: To assess the effects of drug candidates on lipid metabolism.

Signaling Pathways and Logical Relationships

While this compound itself is not a signaling molecule, it is instrumental in studying the pathways of triglyceride metabolism. The general pathway of triglyceride synthesis (lipogenesis) involves the esterification of fatty acids to a glycerol backbone.

G cluster_pathway Triglyceride Synthesis Pathway g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa GPAT pa Phosphatidic Acid lpa->pa AGPAT dag Diacylglycerol pa->dag PAP tag Triacylglycerol dag->tag DGAT fatty_acyl_coa1 Fatty Acyl-CoA fatty_acyl_coa1->lpa fatty_acyl_coa2 Fatty Acyl-CoA fatty_acyl_coa2->pa fatty_acyl_coa3 Fatty Acyl-CoA fatty_acyl_coa3->tag

This guide provides a foundational understanding of this compound and its application in modern lipidomics research. For specific applications, it is crucial to consult detailed, peer-reviewed literature and validate all methods in-house.

References

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of 17:0-17:1-17:0 Triglyceride in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The specific composition of fatty acids on the glycerol backbone of TGs can provide valuable insights into various physiological and pathological states. The analysis of specific triglyceride species, such as 17:0-17:1-17:0 TG, is of growing interest in lipidomic research for its potential as a biomarker. This application note provides a detailed protocol for the robust and high-throughput quantification of 17:0-17:1-17:0 triglyceride in human plasma using a stable isotope-labeled internal standard, 17:0-17:1-17:0 TG-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for accurate and precise quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]

Experimental Protocols

Materials and Reagents
  • 17:0-17:1-17:0 Triglyceride standard (Avanti Polar Lipids)

  • This compound internal standard (Avanti Polar Lipids)[2]

  • LC-MS grade methanol, acetonitrile, isopropanol, and water (Fisher Scientific)

  • Formic acid and ammonium formate (Sigma-Aldrich)

  • Human plasma (BioIVT)

Sample Preparation

A protein precipitation method is employed for the extraction of triglycerides from human plasma.

  • Thaw : Bring human plasma samples and standards to room temperature.

  • Spike : To 50 µL of human plasma, add 10 µL of the this compound internal standard solution (1 µg/mL in methanol).

  • Precipitate : Add 200 µL of cold isopropanol.

  • Vortex : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate : Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitute : Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid).

  • Inject : Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method
  • System : Agilent 1290 Infinity LC System[3]

  • Column : Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm[3]

  • Column Temperature : 55°C

  • Mobile Phase A : Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B : Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.030
2.030
12.0100
15.0100
15.130
20.030
Mass Spectrometry (MS) Method
  • System : Sciex QTRAP 6500+

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature : 550°C

  • IonSpray Voltage : 5500 V

  • Curtain Gas : 35 psi

  • Collision Gas : Medium

  • Multiple Reaction Monitoring (MRM) Transitions :

AnalyteQ1 (m/z)Q3 (m/z)Collision Energy (eV)
17:0-17:1-17:0 TG848.8577.535
This compound853.8577.535

The precursor ion ([M+NH4]+) is selected in Q1 and fragmented in the collision cell. The product ion, resulting from the neutral loss of one of the fatty acid chains, is monitored in Q3.[4][5]

Data Presentation

The following table summarizes the quantitative data for the calibration curve of 17:0-17:1-17:0 TG in human plasma.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012105.38.2
50.058102.16.5
100.11598.74.1
500.592101.52.8
1001.1899.32.1
5005.85100.81.5
100011.7299.91.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma spike Spike with This compound plasma->spike precipitate Protein Precipitation (Isopropanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry Dry Down extract->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification ms->quant

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Logical Relationship of Quantification

quantification_logic cluster_lcms LC-MS/MS Detection analyte 17:0-17:1-17:0 TG (Analyte) analyte_peak Analyte Peak Area analyte->analyte_peak is This compound (Internal Standard) is_peak IS Peak Area is->is_peak ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak->ratio concentration Analyte Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Caption: Logic diagram illustrating the quantification using an internal standard.

References

Application Note: High-Throughput Plasma Triglyceride Analysis Using 17:0-17:1-17:0 TG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of plasma lipids is crucial for understanding metabolic diseases, biomarker discovery, and supporting drug development programs. Triglycerides (TGs) are a key lipid class, and their levels are closely monitored in various physiological and pathological states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for detailed lipid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for reliable quantification, correcting for variations in sample preparation and instrument response.[1] This application note details a robust protocol for the analysis of triglycerides in human plasma using 17:0-17:1-17:0 TG-d5 as an internal standard.

Analytical Principle

This method employs a lipid extraction procedure followed by LC-MS/MS analysis for the quantification of various triglyceride species in plasma. The deuterated internal standard, this compound, is chemically identical to its endogenous counterparts but isotopically distinct, allowing for its differentiation by the mass spectrometer.[1] By spiking a known amount of the internal standard into each sample prior to extraction, variations during sample processing and analysis can be normalized, leading to accurate and precise quantification of endogenous triglycerides.

Quantitative Performance of this compound

The following tables summarize the analytical performance characteristics of a typical LC-MS/MS method for plasma triglycerides utilizing this compound as an internal standard. While extensive public data for this specific standard is limited, the values presented are representative of the expected performance based on similar lipidomic assays.

Table 1: Method Detection and Quantification Limits

ParameterValue (fmol)Description
Limit of Detection (LOD)5.2The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
Limit of Quantification (LOQ)17.3The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Table 2: Linearity of Response

Analyte ClassCalibration Range (ng/mL)
Triglycerides1 - 2000> 0.99

Table 3: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low10< 15%< 15%± 15%
Medium500< 15%< 15%± 15%
High1500< 15%< 15%± 15%

Table 4: Recovery

Analyte ClassRecovery (%)
Triglycerides85 - 115%

Experimental Protocol

This protocol outlines the key steps for the extraction and analysis of triglycerides from human plasma.

1. Materials and Reagents

  • Human plasma (collected in EDTA tubes)

  • This compound internal standard solution (in chloroform or methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

2. Internal Standard Spiking

  • Thaw plasma samples on ice.

  • In a clean microcentrifuge tube, add 10 µL of plasma.

  • Add a known amount of this compound internal standard solution to the plasma sample. The final concentration should be within the linear range of the assay.

3. Lipid Extraction (MTBE Method)

  • To the plasma sample containing the internal standard, add 225 µL of cold methanol.[3]

  • Vortex for 10 seconds.

  • Add 750 µL of cold MTBE.[3]

  • Vortex for 10 seconds and then shake for 6 minutes at 4°C.[3]

  • Induce phase separation by adding 188 µL of LC-MS grade water.[3]

  • Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.[3]

  • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water 50:45:5 v/v/v).

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60/40, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90/10, v/v) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate the triglyceride species (e.g., starting with a lower percentage of mobile phase B and gradually increasing).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the precursor-to-product ion transitions for the internal standard and the target triglyceride analytes. For triglycerides, this often involves monitoring the neutral loss of the fatty acid chains.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (10 µL) spike Spike with this compound plasma->spike extraction Lipid Extraction (MTBE Method) spike->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification using Internal Standard integration->quantification results Report Results quantification->results

Experimental workflow for plasma triglyceride analysis.

Triglyceride Metabolism and Insulin Signaling

Triglycerides play a central role in energy metabolism, serving as the primary form of energy storage. Their synthesis and breakdown are tightly regulated by various signaling pathways, with the insulin signaling pathway being of particular importance.[4] Dysregulation of triglyceride metabolism is a hallmark of several metabolic diseases, including obesity and type 2 diabetes.

G cluster_cell Hepatocyte / Adipocyte cluster_insulin_signal Insulin Signaling cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) insulin Insulin receptor Insulin Receptor insulin->receptor pi3k PI3K/Akt Pathway receptor->pi3k tg_synthesis Triglyceride Synthesis pi3k->tg_synthesis stimulates hsl Hormone-Sensitive Lipase (HSL) pi3k->hsl inhibits glucose Glucose glucose->tg_synthesis fatty_acids Fatty Acids fatty_acids->tg_synthesis tg_storage Triglyceride Storage (Lipid Droplets) tg_synthesis->tg_storage tg_storage->hsl atgl Adipose Triglyceride Lipase (ATGL) tg_storage->atgl ffa_release Release of Free Fatty Acids hsl->ffa_release atgl->ffa_release

Insulin's role in regulating triglyceride metabolism.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of triglycerides in plasma samples by LC-MS/MS. This approach offers the high level of accuracy and precision required for demanding research and drug development applications. The detailed protocol and understanding of the underlying biological pathways presented in this application note will aid researchers in implementing this powerful analytical technique in their laboratories.

References

Application Notes and Protocols for the Quantification of Triglycerides in Liver Tissue Using 17:0-17:1-17:0 TG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of triglycerides (TGs) in liver tissue is crucial for understanding the pathophysiology of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This document provides a detailed protocol for the robust and reliable quantification of triglyceride species in liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, 1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol-d5 (17:0-17:1-17:0 TG-d5). This internal standard is structurally similar to endogenous triglycerides, ensuring accurate correction for variations in sample preparation and instrument response.

Data Presentation

The following table summarizes representative quantitative data for major triglyceride species identified in human liver tissue. Concentrations are expressed as nmol/mg of liver tissue and were determined by LC-MS/MS using this compound as an internal standard.

Triglyceride SpeciesAbbreviationm/z (Ammonium Adduct)Mean Concentration (nmol/mg tissue)Standard Deviation
Glyceryl tripalmitateTG(16:0/16:0/16:0)824.815.23.1
Glyceryl dipalmitoyloleateTG(16:0/16:0/18:1)850.825.85.4
Glyceryl dipalmitoyllinoleateTG(16:0/16:0/18:2)848.812.12.5
Glyceryl palmitoyldioleateTG(16:0/18:1/18:1)876.842.58.9
Glyceryl palmitoyloleoyllinoleateTG(16:0/18:1/18:2)874.835.77.2
Glyceryl trioleateTG(18:1/18:1/18:1)902.955.311.6
Glyceryl dioleoyllinoleateTG(18:1/18:1/18:2)900.928.96.1
Glyceryl trilinoleateTG(18:2/18:2/18:2)896.810.42.2

Experimental Protocols

A detailed methodology for the quantification of triglycerides in liver tissue is provided below, encompassing sample preparation, lipid extraction, and LC-MS/MS analysis.

Materials and Reagents
  • Liver tissue (frozen at -80°C)

  • This compound internal standard solution (e.g., 1 mg/mL in chloroform)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2 mL polypropylene microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic probe)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Sample Preparation and Homogenization
  • Accurately weigh approximately 20-30 mg of frozen liver tissue into a pre-chilled 2 mL microcentrifuge tube.

  • Add 500 µL of ice-cold PBS to the tube.

  • Add a pre-determined amount of the this compound internal standard solution to each sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected endogenous TG levels.

  • Homogenize the tissue on ice using a bead beater (with stainless steel beads) or an ultrasonic probe until the tissue is completely disrupted.

  • Transfer a 100 µL aliquot of the homogenate to a new 2 mL microcentrifuge tube for lipid extraction.

Lipid Extraction (Folch Method)
  • To the 100 µL of liver homogenate, add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 300 µL of ultrapure water to induce phase separation.

  • Vortex again for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried lipid extract in 200 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture for LC-MS/MS analysis.

  • Transfer the reconstituted sample to an autosampler vial with an insert.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each triglyceride species and the internal standard need to be optimized. Ammonium adducts ([M+NH4]+) are typically monitored as precursor ions. Product ions correspond to the neutral loss of one of the fatty acyl chains.

Data Analysis and Quantification
  • Integrate the peak areas of the MRM transitions for each endogenous triglyceride and the this compound internal standard.

  • Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.

  • Generate a calibration curve using a series of standard solutions containing known concentrations of authentic triglyceride standards and a fixed concentration of the internal standard.

  • Determine the concentration of each triglyceride species in the liver tissue samples by interpolating their response ratios on the calibration curve.

  • Normalize the concentration to the initial weight of the liver tissue used for extraction (nmol/mg tissue).

Mandatory Visualizations

experimental_workflow start Start: Frozen Liver Tissue weighing Weighing (~20-30 mg) start->weighing homogenization Homogenization in PBS + this compound weighing->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in IPA:ACN (9:1) drying->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis end End: Quantitative Results (nmol/mg tissue) data_analysis->end

Caption: Experimental workflow for triglyceride quantification.

hepatic_tg_metabolism dietary_fat Dietary Fat (Chylomicron Remnants) ffa_pool Hepatic Free Fatty Acid Pool dietary_fat->ffa_pool de_novo_lipogenesis De Novo Lipogenesis (from Glucose) de_novo_lipogenesis->ffa_pool adipose_tissue Adipose Tissue (Free Fatty Acids) adipose_tissue->ffa_pool tg_synthesis Triglyceride Synthesis ffa_pool->tg_synthesis beta_oxidation β-Oxidation (Energy Production) ffa_pool->beta_oxidation hepatic_tg Hepatic Triglyceride (Lipid Droplets) tg_synthesis->hepatic_tg vldl_assembly VLDL Assembly & Secretion hepatic_tg->vldl_assembly vldl_blood VLDL in Bloodstream vldl_assembly->vldl_blood

Caption: Hepatic triglyceride metabolism overview.

Application Notes and Protocols for 17:0-17:1-17:0 TG-d5 in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Triglycerides (TGs) are a major class of lipids that function as energy storage molecules, and alterations in their profiles are associated with various metabolic disorders. The use of internal standards is a critical component of robust quantitative lipidomics workflows, correcting for variations that can occur during sample preparation and analysis.[1][2] An ideal internal standard is a compound chemically similar to the analytes of interest but isotopically or structurally distinct, and not naturally present in the sample.[2]

17:0-17:1-17:0 TG-d5, a deuterated triglyceride containing odd-chain fatty acids, serves as an excellent internal standard for the quantification of triglycerides in various biological matrices.[3][4][5][6] Its odd-chain fatty acid composition ensures that it is not naturally abundant in most biological systems, while the deuterium labeling allows for its clear distinction from endogenous triglycerides in mass spectrometry-based analyses.[2][7] This document provides detailed application notes and protocols for the use of this compound in lipidomics sample preparation.

Data Presentation: Quantitative Parameters

The following table summarizes key quantitative data for the preparation and use of the this compound internal standard in typical lipidomics workflows.

ParameterValueSample Type(s)Reference
Stock Solution Concentration1 mg/mL-[3]
Internal Standard Spiking Concentration (in final extraction solvent)0.1 µ g/sample Neural Stem Cells[5]
Internal Standard Spiking Concentration (in methanol)Varies (part of a mixture)Plasma[6][8]
Internal Standard Spiking Concentration (in methanol/MTBE)Varies (part of a mixture)Cell Lysates[4]
Internal Standard Mixture Concentration4.14 µMGeneral Lipidomics[9]

Experimental Protocols

Here, we provide detailed methodologies for the use of this compound in lipidomics sample preparation for different biological matrices.

Protocol 1: Lipid Extraction from Plasma using a Methyl-tert-butyl ether (MTBE) Method

This protocol is adapted from a common method for comprehensive lipid analysis of plasma samples.[6][8]

Materials:

  • This compound internal standard

  • Methanol (cold)

  • Methyl-tert-butyl ether (MTBE) (cold)

  • LC/MS-grade water

  • 1.5 mL Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or methanol).

  • Prepare a working internal standard mixture in cold methanol. The final concentration of this compound in this mixture will depend on the expected concentration of TGs in the plasma samples and the dynamic range of the mass spectrometer.

  • In a 1.5 mL Eppendorf tube, add 10 µL of blood plasma.

  • Add 225 µL of the cold methanol containing the this compound internal standard mixture.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds and then shake for six minutes at 4 °C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Centrifuge at 14,000 rpm for two minutes.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • The extracted lipids are now ready for analysis by LC-MS.

Protocol 2: Lipid Extraction from Cell Lysates using a Methanol/MTBE Method

This protocol is suitable for the analysis of lipids from cultured cells.[4]

Materials:

  • This compound internal standard

  • Methanol (chilled)

  • Methyl-tert-butyl ether (MTBE) (chilled)

  • Cell scraper

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Harvest cultured cells (e.g., 5 x 10^6 cells per sample) by scraping and wash with PBS.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Prepare a chilled internal standard mixture in methanol containing this compound.

  • To the cell pellet, add 225 µL of the chilled methanol internal standard mixture.

  • Add 750 µL of chilled MTBE.

  • Vortex the sample thoroughly to lyse the cells and extract the lipids.

  • Follow steps 8-11 from Protocol 1 for phase separation and collection of the lipid-containing organic phase.

Protocol 3: Modified Folch Lipid Extraction from Tissues

This protocol is a classic method for lipid extraction from solid tissues.[10]

Materials:

  • This compound internal standard

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Tissue homogenizer

  • Glass centrifuge tubes

Procedure:

  • Weigh a known amount of tissue (e.g., 50 mg).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. For 50 mg of tissue, use 1 mL of chloroform and 0.5 mL of methanol.

  • Add the this compound internal standard to the chloroform:methanol mixture before homogenization. The amount added should be sufficient to fall within the linear range of the analytical method.

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.3 mL for 1.5 mL of homogenate).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • The lower phase (chloroform) contains the lipids. Carefully collect this phase for analysis.

Visualizations

Experimental Workflow for Lipidomics Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with This compound Internal Standard Sample->Spike Add known amount Extraction Lipid Extraction (e.g., MTBE, Folch) Spike->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collect Collect Lipid Extract PhaseSep->Collect LCMS LC-MS/MS Analysis Collect->LCMS DataProc Data Processing LCMS->DataProc Quant Quantification (Normalize to IS) DataProc->Quant

A typical experimental workflow for lipidomics analysis using an internal standard.

Logical Relationship of Internal Standard in Quantitative Lipidomics

G Analyte Endogenous Triglycerides (Analytes of Interest) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS AnalyteSignal Analyte Signal (Peak Area) LCMS->AnalyteSignal IS_Signal IS Signal (Peak Area) LCMS->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) AnalyteSignal->Ratio IS_Signal->Ratio Quant Accurate Quantification Ratio->Quant

The logical workflow demonstrating the role of an internal standard in achieving accurate quantification.

References

Application and Protocol for the Quantitative Analysis of Triglycerides in Horse Adipose Tissue using 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of triglyceride (TG) composition in adipose tissue is crucial for understanding metabolic health, disease pathogenesis, and the effects of therapeutic interventions in equine research. This document provides a detailed application note and protocol for the quantitative analysis of triglycerides in horse adipose tissue using a deuterated internal standard, 1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol-d5 (17:0-17:1-17:0 TG-d5), coupled with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is critical for accurate quantification by correcting for variations in sample preparation and instrument response.[1][2]

Principle

This method employs a lipid extraction procedure from horse adipose tissue, followed by instrumental analysis using UPLC-MS/MS. The this compound internal standard is added at the beginning of the sample preparation process to ensure it undergoes the same extraction and analysis steps as the endogenous triglycerides. Quantification is achieved by comparing the peak area of each endogenous TG species to the peak area of the internal standard. This ratiometric approach allows for precise and accurate determination of triglyceride concentrations.

Data Presentation

The following table represents an example of quantitative data that can be obtained using this method. The values presented are for illustrative purposes and will vary depending on the specific experimental conditions, horse breed, diet, and metabolic state. Researchers should generate their own quantitative data based on their specific samples and calibration curves.

Triglyceride SpeciesAbbreviationRepresentative Concentration Range (nmol/g tissue)
TripalmitinTG(16:0/16:0/16:0)50 - 200
Palmitoyl-dioleinTG(16:0/18:1/18:1)300 - 1500
TristearinTG(18:0/18:0/18:0)20 - 100
TrioleinTG(18:1/18:1/18:1)1000 - 5000
TrilinoelinTG(18:2/18:2/18:2)800 - 4000
Palmitoyl-oleoyl-linoleoyl-glycerolTG(16:0/18:1/18:2)500 - 2500

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound

  • Solvents (LC-MS grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water

  • Additives: Formic acid, Ammonium formate

  • Adipose tissue collection and storage: Biopsy or post-mortem samples, flash-frozen in liquid nitrogen and stored at -80°C.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis A Weigh ~20 mg of frozen horse adipose tissue B Add this compound internal standard A->B C Homogenize in chloroform:methanol (2:1, v/v) B->C D Lipid Extraction (e.g., Folch method) C->D E Dry lipid extract under nitrogen D->E F Reconstitute in isopropanol:acetonitrile (1:1, v/v) E->F G Inject sample onto C18 reverse-phase column F->G H Gradient elution with mobile phases A and B G->H I Electrospray Ionization (ESI) in positive mode H->I J Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode I->J K Peak integration and quantification J->K L Normalization to internal standard K->L M Concentration calculation using calibration curve L->M

Fig 1. Experimental workflow for the quantitative analysis of triglycerides in horse adipose tissue.
Detailed Methodologies

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

  • Accurately weigh approximately 20 mg of frozen horse adipose tissue.

  • To the tissue, add a known amount of this compound internal standard solution.

  • Homogenize the tissue in 2 mL of a chloroform:methanol (2:1, v/v) mixture using a tissue homogenizer.

  • Agitate the mixture for 20 minutes at 4°C.

  • Add 0.4 mL of 0.9% NaCl solution to the homogenate and vortex thoroughly to induce phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • UPLC System: A high-performance UPLC system.

  • Column: A C18 reverse-phase column suitable for lipidomics (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-18 min: Hold at 100% B

    • 18.1-20 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific triglyceride species and the internal standard. MRM transitions should be optimized for each TG species.

Signaling Pathway

The storage and mobilization of triglycerides in horse adipose tissue are tightly regulated by complex signaling pathways. The primary pathway governing the breakdown of triglycerides (lipolysis) is controlled by hormonal signals.

G cluster_0 Hormonal Regulation of Lipolysis in Equine Adipocytes Catecholamines Catecholamines (e.g., Norepinephrine) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR binds Insulin Insulin Insulin_R Insulin Receptor Insulin->Insulin_R binds AC Adenylate Cyclase Beta_AR->AC activates PDE3B Phosphodiesterase 3B (PDE3B) Insulin_R->PDE3B activates ATP ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP cAMP->AMP degrades HSL_inactive Hormone-Sensitive Lipase (HSL) - inactive PKA->HSL_inactive phosphorylates Perilipin Perilipin PKA->Perilipin phosphorylates HSL_active HSL - active (phosphorylated) HSL_inactive->HSL_active DG Diacylglycerol (DG) HSL_active->DG hydrolyzes ATGL Adipose Triglyceride Lipase (ATGL) TG Triglycerides (TG) in Lipid Droplet ATGL->TG hydrolyzes TG->DG MG Monoacylglycerol (MG) DG->MG FFA Free Fatty Acids (FFA) + Glycerol MG->FFA hydrolyzes

References

Application Note: Quantitative Analysis of Triglycerides in Human Plasma Using a QTRAP® Mass Spectrometer with 17:0-17:1-17:0 TG-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The detailed analysis of individual TG species is of growing interest in various research fields, including biomarker discovery and drug development, as it can provide more specific insights than just the total triglyceride concentration.[1][2][3] This application note describes a robust and sensitive method for the quantification of triglycerides in human plasma using a QTRAP® mass spectrometer. The method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) and employs 17:0-17:1-17:0 TG-d5 as an internal standard for accurate quantification.[4][5]

Principle

This method employs a targeted lipidomics approach using Multiple Reaction Monitoring (MRM) on a QTRAP® mass spectrometer.[1][6][7] Triglycerides are first separated based on their hydrophobicity using reversed-phase chromatography. The eluted TGs are then ionized using electrospray ionization (ESI) and detected by the mass spectrometer. In MRM mode, specific precursor-to-product ion transitions are monitored for each TG species and the internal standard.[1][7] The precursor ion is typically the ammonium adduct of the triglyceride ([M+NH4]+), and the product ions are generated from the neutral loss of one of the fatty acid chains.[1] The deuterated internal standard, this compound, is used to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[4][5][8]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile, Isopropanol, Water, Formic Acid, Methanol (all LC-MS grade)

  • Salts: Ammonium Formate

  • Internal Standard: this compound (Avanti Polar Lipids or equivalent)[4][5]

  • Biological Samples: Human plasma (collected with EDTA as anticoagulant)

  • Equipment:

    • QTRAP® Mass Spectrometer (e.g., SCIEX QTRAP® 6500+)[9]

    • UHPLC System (e.g., Shimadzu Nexera™, Waters ACQUITY UPLC I-Class)[1][6]

    • Analytical Column: C18 or C30 reversed-phase column (e.g., Thermo Accucore™ C30, 2.6 µm, 2.1 mm × 100 mm)[10][11]

    • Microcentrifuge

    • Autosampler vials

2. Sample Preparation

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: Prepare a working solution of this compound in isopropanol. Add an appropriate volume of the internal standard solution to each plasma sample.

  • Protein Precipitation: Add 4 volumes of cold isopropanol to 1 volume of plasma.[6] For example, to 50 µL of plasma, add 200 µL of isopropanol containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • Dilution (Optional): The supernatant can be further diluted if necessary to fall within the linear range of the assay.[6]

3. LC-MS/MS Method

3.1. UHPLC Conditions

  • Column: Thermo Accucore™ C30, 2.6 µm, 2.1 mm × 100 mm[11]

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid[11]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid[11]

  • Flow Rate: 0.35 mL/min[11]

  • Column Temperature: 45°C[11]

  • Injection Volume: 2 µL[11]

  • Gradient:

    Time (min) %B
    0.0 20
    2.0 30
    4.0 60
    9.0 85
    14.0 90
    15.5 95
    17.3 95
    17.5 20

    | 20.0 | 20 |

3.2. QTRAP® Mass Spectrometer Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI)[9]

  • Ion Spray Voltage: 5500 V[11]

  • Temperature: 500°C[11]

  • Curtain Gas (CUR): 35 psi[11]

  • Ion Source Gas 1 (GS1): 45 psi[11]

  • Ion Source Gas 2 (GS2): 55 psi[11]

  • Collision Gas (CAD): Medium

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][6][7]

  • Declustering Potential (DP) and Collision Energy (CE): Optimize for each triglyceride species.

Data Presentation

Table 1: Representative MRM Transitions for Selected Triglycerides and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fatty Acid Neutral Loss
TG(16:0/18:1/18:2)878.8603.516:0
TG(16:0/16:0/18:1)852.8577.516:0
TG(18:0/18:1/18:2)906.9603.518:0
TG(18:1/18:1/18:1)902.8621.518:1
This compound (IS) 890.8 604.5 17:0

Table 2: Example Quantitative Data Summary

Triglyceride SpeciesRetention Time (min)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Concentration (µg/mL)
TG(16:0/18:1/18:2)12.51.25E+062.50E+055.0025.0
TG(16:0/16:0/18:1)11.88.75E+052.50E+053.5017.5
TG(18:0/18:1/18:2)13.16.25E+052.50E+052.5012.5
TG(18:1/18:1/18:1)12.82.50E+062.50E+0510.0050.0

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample spike Spike with this compound plasma->spike precipitate Protein Precipitation (Isopropanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separate Chromatographic Separation (C30 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect QTRAP MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Area Ratios (Analyte/IS) integrate->calculate quantify Quantification using Calibration Curve calculate->quantify report Generate Report quantify->report

Caption: Experimental workflow for triglyceride analysis.

mrm_logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) q1 Precursor Ion Selection ([M+NH4]+) q2 Collision Cell (Fragmentation) q1->q2 q3 Product Ion Selection (Neutral Loss of Fatty Acid) q2->q3 detector Detector q3->detector

Caption: Logic of MRM for triglyceride quantification.

References

Application Note: Utilizing 17:0-17:1-17:0 TG-d5 for Robust Targeted Triglyceride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the use of the deuterated triglyceride internal standard, 17:0-17:1-17:0 TG-d5, in targeted lipidomics workflows. Accurate and precise quantification of triglyceride (TG) species is critical for understanding metabolic diseases and for the development of novel therapeutics. The use of a stable isotope-labeled internal standard is paramount for correcting for variability during sample preparation and analysis. This document outlines detailed experimental protocols for lipid extraction, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, supported by quantitative performance data.

Introduction

Targeted lipidomics enables the precise measurement of specific lipid molecules within a complex biological sample. Triglycerides, as key players in energy storage and metabolism, are frequently the focus of such analyses. However, the inherent variability in sample extraction, matrix effects, and instrument response can compromise the accuracy of quantification. The introduction of a stable isotope-labeled internal standard (IS) that mimics the behavior of the endogenous analytes is the gold standard for mitigating these issues.

This compound is a synthetic triglyceride containing two heptadecanoic acid (17:0) and one heptadecenoic acid (17:1) moieties, with five deuterium atoms on the glycerol backbone. The odd-chain fatty acids make it a non-endogenous standard in most biological systems, while the deuterium labeling provides a distinct mass shift for unambiguous detection by mass spectrometry, without significantly altering its chemical and physical properties. This makes it an excellent tool for the accurate quantification of a wide range of triglyceride species.

Quantitative Data Summary

The performance of this compound as an internal standard is characterized by its consistent recovery, high precision, and linearity in various targeted lipidomics assays.

ParameterTypical ValueConditions & Notes
Concentration in IS Mix 0.2 - 8.0 µg/mLThe concentration in the internal standard spiking solution can be adjusted based on the expected triglyceride levels in the sample and the sensitivity of the mass spectrometer.[1][2]
Recovery 95.5 ± 9.9%Extraction recovery from human plasma using a one-phase extraction method.[3]
Precision (CV%) < 15%The coefficient of variation for the internal standard response across multiple injections of quality control (QC) samples should be below 15% for both intra- and inter-day runs.
Linearity (R²) > 0.99A calibration curve for a representative endogenous triglyceride, normalized to the constant concentration of this compound, should demonstrate excellent linearity.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): If starting from a powder, accurately weigh and dissolve this compound in a suitable organic solvent (e.g., chloroform/methanol, 2:1 v/v) to a final concentration of 1 mg/mL. Store in a glass vial with a Teflon-lined cap at -20°C or -80°C.

  • Working Solution (e.g., 8 µg/mL): Dilute the stock solution in the lipid extraction solvent to the desired final concentration. For example, to prepare an 8 µg/mL working solution for plasma analysis, dilute the stock solution in a mixture of chloroform and methanol (2:1, v/v).[1] Prepare fresh or store for a limited time at -20°C.

Lipid Extraction from Plasma/Serum (Modified Folch Method)
  • Pipette 80 µL of plasma into a clean glass tube.

  • Add 10 µL of the internal standard working solution (e.g., 8 µg/mL d5-TG-(17:0/17:1/17:0)) to the plasma.[1]

  • Add 3.2 mL of ice-cold chloroform/methanol (2:1, v/v).

  • Vortex the mixture vigorously for 3 minutes.

  • Sonicate the mixture in an ice water bath for 3 minutes.

  • To induce phase separation, add 640 µL of cold deionized water and vortex for 30 seconds.

  • Incubate the sample at 4°C for 10 minutes to allow for complete phase separation.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the upper aqueous layer.

  • Transfer the lower organic layer containing the lipids to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 200 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol, 1:9, v/v).[2]

Lipid Extraction from Tissue (MTBE Method)
  • Homogenize approximately 50 mg of frozen tissue in 2 mL of a cold lipid extraction mixture (methyl tert-butyl ether:methanol, 3:1, v/v) containing the internal standard (e.g., 0.2 µg/mL this compound).[2]

  • Vortex the homogenate for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new glass tube.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipids in 200 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile/isopropanol, 1:9, v/v).[2]

LC-MS/MS Parameters for Targeted Triglyceride Analysis

The following parameters provide a starting point and should be optimized for the specific instrument and target triglycerides.

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/Acetonitrile/Water (88:10:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Flow Rate: 0.35 mL/min[2]

  • Column Temperature: 45-50°C[1][2]

  • Injection Volume: 2-5 µL

  • Gradient Elution:

    • 0-1 min: 10-15% B

    • 1-4 min: 15-64% B

    • 4-14 min: 64-78% B

    • 14.01-19 min: 100% B

    • 19.01-26 min: 10% B (re-equilibration)[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M+NH₄]⁺ or [M+Na]⁺ adduct of the target triglyceride and this compound.

    • Product Ion: Fragment ion corresponding to the neutral loss of one of the fatty acyl chains.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample spike Spike with This compound sample->spike extract Lipid Extraction spike->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for targeted triglyceride analysis.

logical_relationship cluster_problem Sources of Variation cluster_solution Solution cluster_outcome Outcome extraction Extraction Inefficiency is This compound Internal Standard extraction->is matrix Matrix Effects matrix->is instrument Instrument Variability instrument->is accurate Accurate & Precise Quantification is->accurate

Caption: Rationale for using an internal standard in targeted lipidomics.

References

Application Notes and Protocols for 17:0-17:1-17:0 TG-d5 in Clinical Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the deuterated triglyceride internal standard, 1,3-diheptadecanoyl-2-heptadecenoyl-glycerol-d5 (17:0-17:1-17:0 TG-d5), in quantitative lipidomics for clinical research. This internal standard is essential for accurate and precise measurement of triglycerides (TG) in complex biological matrices by mass spectrometry.

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding disease mechanisms, identifying biomarkers, and developing new therapeutics. Mass spectrometry (MS)-based techniques, coupled with liquid chromatography (LC), are powerful tools for lipid analysis. However, variations in sample preparation, extraction efficiency, and instrument response can introduce significant errors. The use of a stable isotope-labeled internal standard, such as this compound, is critical to control for these variables. This triglyceride is structurally similar to endogenous TGs but has a distinct mass due to the five deuterium atoms on the glycerol backbone, allowing it to be differentiated by the mass spectrometer. It is added to samples at a known concentration before any processing steps, ensuring that it experiences the same experimental variations as the endogenous analytes.

Applications in Clinical Research

The primary application of this compound is as an internal standard for the quantification of triglycerides in various biological samples.[1] Its use has been documented in numerous clinical lipidomics studies, including:

  • Cardiometabolic Disease Research: Accurate TG measurement is crucial for studying conditions like atherosclerosis, obesity, and type 2 diabetes.

  • Oncology: Altered lipid metabolism is a hallmark of many cancers, and quantifying TG changes can provide insights into tumor progression and response to therapy.

  • Neurological Disorders: Lipid dysregulation is implicated in neurodegenerative diseases, and precise TG analysis in plasma and cerebrospinal fluid is an active area of research.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: In drug development, this standard can be used to assess the effect of new therapeutic agents on lipid metabolism.

Experimental Protocols

The following protocols are generalized from established methods in the literature.[2][3] Researchers should optimize these protocols for their specific instrumentation and sample types.

Materials and Reagents
  • This compound (e.g., from a commercial supplier)

  • Biological matrix (e.g., human plasma, serum, tissue homogenate)

  • LC-MS grade solvents: Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water, Acetonitrile (ACN), Isopropanol (IPA)

  • Ammonium formate and/or formic acid (for mobile phase modification)

  • Internal Standard (IS) spiking solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol/toluene 9:1, v/v).[2] The final concentration in the sample will need to be optimized but is often in the low µg/mL range. This standard is often included in a cocktail with other deuterated lipid standards.[2][3]

Sample Preparation and Lipid Extraction (Matyash Method)

This is a widely used biphasic extraction method that provides good recovery for a broad range of lipid classes.[2]

  • Aliquoting: In a clean microcentrifuge tube, add a small volume of the biological sample (e.g., 10-40 µL of plasma).[2][3]

  • Internal Standard Spiking: Add the internal standard spiking solution containing this compound to the sample.

  • Protein Precipitation and Initial Extraction: Add cold methanol (e.g., 225-300 µL) and vortex thoroughly for 10-30 seconds.[2][3]

  • Lipid Extraction: Add cold MTBE (e.g., 750-1000 µL) and vortex for 10-30 seconds, followed by shaking for 5-10 minutes at 4°C.[2][3]

  • Phase Separation: Induce phase separation by adding water (e.g., 188-250 µL).[2][3] Vortex briefly and then centrifuge at high speed (e.g., 14,000 x g) for 2-5 minutes.

  • Lipid Phase Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., methanol/toluene 9:1, v/v or isopropanol/acetonitrile/water).[2]

LC-MS/MS Analysis

The following are typical starting conditions for reversed-phase LC-MS/MS analysis of triglycerides.

Table 1: Representative LC-MS/MS Parameters for Triglyceride Analysis

ParameterRecommended Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid[4]
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid[4]
Flow Rate 0.3 - 0.6 mL/min[4]
Column Temperature 55°C[4]
Injection Volume 1-5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute hydrophobic lipids, then return to initial conditions for re-equilibration.
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion For this compound, the [M+NH4]+ adduct is commonly monitored.
Product Ions Product ions corresponding to the neutral loss of the fatty acyl chains are typically monitored in Multiple Reaction Monitoring (MRM) mode.
Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the endogenous triglycerides and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantification: Determine the concentration of the endogenous triglycerides using a calibration curve prepared with known amounts of authentic triglyceride standards and a fixed amount of the internal standard.

Quantitative Data Summary

The following table summarizes typical concentrations and performance metrics for this compound, compiled from various lipidomics applications.

Table 2: Quantitative Performance and Usage of this compound

ParameterTypical Value/RangeReference
Concentration in IS Spiking Solution 0.01 µg/µL (in a mixed standard)[5]
Final Concentration in Sample Varies with protocol, often in the low µg/mL range.[1]
Linear Dynamic Range Typically spans several orders of magnitude.[4]
Recovery Generally high, but depends on the extraction method.[6]
Matrix Effects Minimized by the use of a co-eluting, stable isotope-labeled internal standard.[6]

Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound IS Sample->Spike Extract Lipid Extraction (e.g., Matyash Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (Positive ESI) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification (Calibration Curve) Ratio->Quantify Result Quantitative Results Quantify->Result

Caption: Experimental workflow for TG quantification.

internal_standard_principle cluster_sample In the Sample cluster_process During Processing & Analysis cluster_ms Mass Spectrometer Detection Analyte Endogenous TG (Unknown Amount) Variation Experimental Variation (Extraction Loss, Ion Suppression) Analyte->Variation IS This compound (Known Amount) IS->Variation Analyte_Signal Analyte Signal Variation->Analyte_Signal IS_Signal IS Signal Variation->IS_Signal Quantification Accurate Quantification Ratio = (Analyte Signal / IS Signal) Analyte_Signal->Quantification IS_Signal->Quantification

Caption: Principle of internal standard use.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects in lipidomics experiments, with a specific focus on the use of 17:0-17:1-17:0 TG-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in lipidomics?

In liquid chromatography-mass spectrometry (LC-MS) based lipidomics, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][2] These effects can lead to unreliable quantification and misinterpretation of results.

Q2: My signal intensity for triglycerides is low and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are immediate steps you can take:

  • Sample Dilution: A simple dilution of your sample can lower the concentration of interfering matrix components. This is a quick and effective first step, provided your analyte concentration remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modifying your chromatographic method can help separate your target lipids from the interfering matrix components. This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or using a different analytical column.[1]

Q3: How can I definitively determine if my lipid analysis is being affected by matrix effects?

There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][3] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.[1]

Q4: How does the internal standard this compound help in mitigating matrix effects?

A stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for reliable quantification.[4] An ideal internal standard is chemically similar to the analyte and is assumed to experience the same matrix effects.[1] By adding a known amount of the IS to each sample before sample preparation, it can be used to normalize the signal of the endogenous triglycerides.[1] The d5 label indicates five deuterium atoms, which makes the internal standard chemically almost identical to its endogenous counterpart but mass-shifted, allowing the mass spectrometer to distinguish between them. This co-elution helps to compensate for variations in sample preparation and ionization efficiency.[1]

Troubleshooting Guides

Guide 1: Investigating and Quantifying Matrix Effects

This guide outlines the experimental workflow to determine the extent of matrix effects on your triglyceride analysis.

cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Analyte in Solvent (Neat Solution) lcms LC-MS Analysis A->lcms B Set B: Blank Matrix Extract (No Analyte or IS) C Set C: Post-Spiked Matrix (Blank Matrix + Analyte) C->lcms calc Calculate Matrix Effect (%) lcms->calc Compare Peak Areas of Set A and Set C result result calc->result Matrix Effect (%) = ((Peak Area C / Peak Area A) - 1) * 100

Caption: Workflow for Quantifying Matrix Effects.

Table 1: Example Data for Matrix Effect Calculation

Sample SetDescriptionMean Peak Area (n=3)
Set A 17:0-17:1-17:0 TG in solvent1,500,000
Set C Blank plasma extract spiked with 17:0-17:1-17:0 TG975,000

Calculation: Matrix Effect (%) = ((975,000 / 1,500,000) - 1) * 100 = -35%

A result of -35% indicates significant ion suppression.

Guide 2: Strategies for Mitigating Matrix Effects

If significant matrix effects are detected, the following strategies can be employed.

cluster_prep Sample Preparation Strategies cluster_analysis Analytical Strategies start Sample with Matrix Effects lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ple Phospholipid Depletion start->ple chrom Chromatographic Separation start->chrom dilute Sample Dilution start->dilute end Analysis with Reduced Matrix Effects lle->end spe->end ple->end chrom->end dilute->end

Caption: Strategies to Mitigate Matrix Effects.

Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Removal

TechniquePrincipleProsCons
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent.Simple, fast.Inefficient removal of phospholipids, often leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Lipids are partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower analyte recovery.[1]
Solid-Phase Extraction (SPE) Lipids are retained on a solid sorbent and selectively eluted.Provides cleaner extracts than LLE and is suitable for targeted lipidomics.[1]Requires method development to optimize sorbent and solvents.
Phospholipid Depletion Plates Utilize specific interactions (e.g., Lewis acid/base) to selectively remove phospholipids.Highly effective at removing a major source of matrix effects.Can be more expensive than other methods.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a widely used liquid-liquid extraction method for lipids.[5]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.

  • Extraction:

    • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for another 1 minute.

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract compared to LLE.[1]

  • Materials: C18 SPE cartridge, conditioning solvent (e.g., methanol), equilibration solvent (e.g., water), wash solvent, and elution solvent.

  • Cartridge Conditioning: Pass 3 mL of methanol through the C18 cartridge.

  • Cartridge Equilibration: Pass 3 mL of water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading: Load the reconstituted lipid extract (from a protein precipitation or LLE) onto the SPE cartridge.

  • Washing: Pass 3 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar interferences.

  • Elution: Elute the triglycerides with 2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile:isopropanol).

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for analysis.

start Lipid Extract cond 1. Condition Cartridge (Methanol) start->cond equil 2. Equilibrate Cartridge (Water) cond->equil load 3. Load Sample equil->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute Lipids wash->elute end Clean Lipid Fraction elute->end

Caption: Solid-Phase Extraction (SPE) Workflow.

References

optimizing LC-MS parameters for 17:0-17:1-17:0 TG-d5 detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides optimized parameters, frequently asked questions, and troubleshooting advice for the liquid chromatography-mass spectrometry (LC-MS) detection of the internal standard 17:0-17:1-17:0 TG-d5, a common component in lipidomics research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS analysis?

This compound is a deuterated triglyceride (TG) used as an internal standard (IS) in targeted and untargeted lipidomics studies.[1][2][3][4] In mass spectrometry, an internal standard is a compound added to a sample in a known concentration to help quantify the analytes of interest.[5] Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization.[6] This allows them to effectively correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of the quantification of other triglycerides.[6]

Q2: What are the recommended starting parameters for the LC-MS analysis of triglycerides?

For comprehensive lipid profiling, reversed-phase liquid chromatography (RPLC) coupled with a triple quadrupole or high-resolution mass spectrometer is a common and robust approach.[7][8] The following table summarizes recommended starting conditions, which should be optimized for your specific instrumentation and application.

Table 1: Recommended Starting LC-MS Parameters for Triglyceride Analysis

Parameter Recommendation Rationale
LC Column Reversed-phase C18 or C8 (e.g., 2.1 mm x 100 mm, <2 µm particle size)[7][8] Provides excellent separation of triglycerides based on their hydrophobicity, primarily determined by fatty acid chain length and degree of saturation.[9]
Mobile Phase A Acetonitrile/Water (60:40, v/v) with 10 mM Ammonium Formate[2][8] Ammonium formate promotes the formation of stable [M+NH4]+ adducts, which are ideal for triglyceride detection in positive ion mode.[10][11]
Mobile Phase B Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate[2][8] Strong organic solvent required to elute the highly non-polar triglycerides from the reversed-phase column.
Gradient Elution Start with a high percentage of Mobile Phase A, ramping to a high percentage of B over 10-15 minutes. A gradient is essential for resolving the complex mixture of lipids found in biological samples.[12]
Flow Rate 0.3 - 0.5 mL/min[7] Appropriate for typical 2.1 mm ID columns, providing a balance between analysis time and separation efficiency.
Column Temp. 45 - 55 °C[3][7] Elevated temperature improves peak shape by reducing mobile phase viscosity and enhancing mass transfer.
Ionization Mode Positive Electrospray Ionization (ESI+)[7][9] Triglycerides readily form positive ions, particularly ammonium adducts, with high efficiency.[11]

| Detection Mode | Multiple Reaction Monitoring (MRM)[3][7] | Offers the highest sensitivity and specificity for quantitative analysis of a target analyte like an internal standard. |

Q3: What are the specific MS parameters for detecting this compound?

For targeted detection using a triple quadrupole mass spectrometer, you will need to set up an MRM transition. The precursor ion is the ammonium adduct of the molecule, and the product ion is typically generated from the neutral loss of one of the fatty acid chains.

Table 2: Example MRM Parameters for this compound

Parameter Value Description
Precursor Ion (Q1) m/z 854.8 The mass-to-charge ratio of the [M+NH4]+ adduct of this compound.
Product Ion (Q3) m/z 581.5 Corresponds to the neutral loss of a C17:0 fatty acid and ammonia from the precursor ion.
Collision Energy (CE) Instrument Dependent This value must be optimized empirically to achieve the maximum intensity for the product ion. Start around 25-35 eV.

| Dwell Time | 20-50 ms | The time spent acquiring data for this specific MRM transition. |

Note: Exact m/z values may vary slightly based on instrument calibration and resolution. It is always recommended to confirm these masses by infusing the standard.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using MTBE

This protocol is a widely used method for extracting lipids from biological fluids for LC-MS analysis.[7][8]

Materials:

  • Plasma or Serum Sample

  • Methanol (MeOH), LC-MS grade

  • Methyl-tert-butyl ether (MTBE), LC-MS grade

  • Water, LC-MS grade

  • Internal Standard solution (containing this compound) in MeOH

  • Centrifuge capable of 4°C and >2,000 x g

  • Nitrogen evaporator

Procedure:

  • To a clean glass tube, add 50 µL of plasma/serum.

  • Add 300 µL of methanol containing the this compound internal standard.[1]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Add 1.0 mL of MTBE and shake the mixture for 30 minutes at room temperature.[13]

  • Induce phase separation by adding 200 µL of LC-MS grade water.[1]

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.[2]

  • Three layers will form: a lower aqueous phase, a middle protein disk, and an upper organic phase containing the lipids.

  • Carefully collect the upper organic phase and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a solvent appropriate for your LC method (e.g., 9:1 Methanol:Toluene or the initial mobile phase composition).[2]

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.

Visualized Workflows

Sample Biological Sample (e.g., Plasma) Spike Spike with TG-d5 Internal Standard Sample->Spike Extract Lipid Extraction (e.g., MTBE Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Reversed-Phase LC Separation Dry->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using IS Response Integrate->Quantify

Caption: General experimental workflow for quantitative lipidomics.

Troubleshooting Guide

Q1: I am seeing a low or no signal for my TG-d5 internal standard. What should I check?

A low or absent signal for a reliable internal standard points to a problem in either the sample preparation or the instrument setup. Follow this logical troubleshooting workflow to identify the issue.

Start Problem: Low or No TG-d5 Signal Check_IS Was the Internal Standard (IS) solution added? Start->Check_IS Check_MRM Are the MRM settings (precursor/product m/z) correct? Check_IS->Check_MRM Yes Sol_Add_IS Solution: Re-prepare sample, ensuring IS is added. Check_IS->Sol_Add_IS No Check_MobilePhase Does the mobile phase contain an ammonium salt (e.g., formate)? Check_MRM->Check_MobilePhase Yes Sol_Correct_MRM Solution: Infuse standard to verify m/z and optimize collision energy. Check_MRM->Sol_Correct_MRM No Check_Source Is the ion source dirty? (e.g., capillary, cone) Sol_Clean_Source Solution: Perform routine ion source cleaning. Check_Source->Sol_Clean_Source No Next_Step If problem persists, check for system leaks or major hardware failure. Check_Source->Next_Step Yes Check_MobilePhase->Check_Source Yes Sol_Add_Ammonium Solution: Remake mobile phase with ammonium salt to promote [M+NH4]+ adduct. Check_MobilePhase->Sol_Add_Ammonium No

Caption: Troubleshooting workflow for low internal standard signal.

Q2: The retention time of my TG-d5 peak is shifting between injections. Why is this happening?

Retention time instability is almost always an LC-related issue.[5][14] Common causes include:

  • Insufficient Column Equilibration: The most frequent cause. Ensure the column is re-equilibrated with the initial mobile phase conditions for a sufficient time between injections, typically for at least 10 column volumes.[5]

  • Inconsistent Mobile Phase Composition: If preparing mobile phases manually, small errors in composition can lead to shifts. Also, check for solvent evaporation over a long sequence.

  • Fluctuating Column Temperature: Ensure the column oven is maintaining a stable temperature.[15]

  • LC Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates and pressure fluctuations, leading to retention time shifts.[5][15] Purging the pumps may resolve this.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH or temperature conditions, which will affect retention.

Q3: My TG-d5 peak shape is poor (broad, tailing, or fronting). What are the common causes?

Poor peak shape can compromise the accuracy of integration and quantification. Consider these potential sources:

  • Mismatched Injection Solvent: Injecting the sample in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion and splitting.[16] The ideal injection solvent is the initial mobile phase itself.

  • Column Overload: While less common for an internal standard, injecting too much mass onto the column can lead to fronting peaks.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings between the injector, column, and detector can cause peak broadening.[16]

  • Column Contamination or Void: Particulates from the sample or system can clog the column frit, and silica dissolution can form a void at the head of the column, both of which degrade peak shape.[16] An in-line filter can help prevent clogging.

Q4: I am detecting multiple peaks for my TG-d5 standard or seeing unexpected adducts. What could be the issue?

This issue typically points to unintended chemical modifications or ionization processes.

  • Formation of Different Adducts: While the [M+NH4]+ adduct is desired, other adducts like sodium ([M+Na]+) or potassium ([M+K]+) can also form, especially if there is contamination from glassware or mobile phase additives.[15] These will have a different m/z and may have slightly different retention times.

  • Unusual Adduct Formation: Contaminants in solvents, such as ethylamine, can lead to the formation of unusual adducts (e.g., [M+C2H8N]+) that can be mistaken for other lipid species.[17][18] Using high-purity, LC-MS grade solvents is critical to avoid this.[17]

  • In-source Fragmentation: If the energy settings in the ion source (e.g., fragmentor voltage) are too high, the TG-d5 molecule can fragment before it enters the mass analyzer, leading to a lower signal for the intended precursor ion.

References

Technical Support Center: ESI-MS Analysis of 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing adduct formation during the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of 17:0-17:1-17:0 TG-d5.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the ESI-MS analysis of triglycerides, with a specific focus on minimizing unwanted adduct formation for the internal standard this compound.

Question 1: I am observing multiple adducts for this compound, primarily [M+Na]⁺ and [M+K]⁺, in addition to the expected [M+NH₄]⁺. How can I reduce the formation of these alkali metal adducts?

Answer: The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is a common phenomenon in ESI-MS, often arising from contaminants in solvents, glassware, or the sample matrix itself.[1][2] To promote the formation of the desired ammoniated adduct ([M+NH₄]⁺) for triglycerides, which are neutral lipids, consider the following strategies:[3][4]

  • Mobile Phase Additives: The most effective way to control adduct formation is by modifying the mobile phase.[5][6]

    • Ammonium Salts: Introduce a volatile ammonium salt, such as ammonium formate or ammonium acetate, into your mobile phase at a concentration of 5-10 mM.[7][8] The excess ammonium ions will competitively bind with the triglyceride, favoring the formation of [M+NH₄]⁺ over alkali adducts.[9]

    • Acids: Adding a small amount of a weak organic acid like formic acid (typically 0.1%) can help to protonate any residual basic compounds and can improve the overall signal, though for neutral lipids like triglycerides, ammonium adducts are generally preferred for quantification.[1]

    • Fluorinated Alkanoic Acids: For persistent issues with metal adducts, the addition of fluorinated alkanoic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), along with formic acid and an ammonium salt, has been shown to be highly effective in suppressing Na⁺ and K⁺ adducts.[10][11][12] The high electronegativity of the fluorine atoms helps to sequester the metal ions.[10][11]

  • Solvent Selection:

    • Acetonitrile vs. Methanol: Methanol in the mobile phase has been observed to lead to a higher degree of sodium adduct formation compared to acetonitrile.[13] Where compatible with your chromatography, consider using acetonitrile as the primary organic solvent.

    • Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize the introduction of alkali metal contaminants.[7][14]

  • System Cleanliness:

    • Glassware: Avoid using glass containers for your mobile phase reservoirs, as sodium can leach from the glass.[2] Opt for polypropylene or other suitable plastic containers.

    • Sample Handling: Be mindful of potential sources of sodium and potassium contamination during sample preparation, such as contact with bare hands.[1]

Question 2: I am seeing an unexpected and highly abundant adduct at m/z 897.8621 for my this compound standard. What could this be and how do I get rid of it?

Answer: An adduct with m/z 897.8621 for this compound (exact mass of neutral molecule ≈ 851.8 Da) corresponds to the formation of an ethylamine adduct, [M+C₂H₈N]⁺.[7][8] This unusual adduct has been reported to form for certain lipid classes, including triglycerides, specifically when acetonitrile is present in the mobile phase.[7][8]

Troubleshooting Steps:

  • Confirm the Adduct: First, confirm the elemental composition of the adduct using a high-resolution mass spectrometer.

  • Switch Organic Solvent: The most direct way to eliminate the ethylamine adduct is to replace acetonitrile with methanol in your mobile phase.[7][8] However, be aware that this may increase the propensity for sodium adduct formation, which can be mitigated by the addition of ammonium salts as described in Question 1.[13]

  • Check System Components: The formation of this adduct has been linked to the use of a grounding union between the LC column and the ESI probe.[7] Removing this specific component, if present, has been shown to significantly reduce or eliminate the ethylamine adduct.[7]

Question 3: My signal intensity for this compound is low and inconsistent. Could this be related to adduct formation?

Answer: Yes, inconsistent signal intensity is a common consequence of uncontrolled adduct formation. When your analyte's signal is distributed across multiple adducts ([M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺, etc.), the intensity of any single adduct, which is typically used for quantification, will be lower and more variable.[15][16] This variability can be influenced by slight changes in matrix components, solvent purity, or instrument conditions.[3]

Solutions:

  • Promote a Single Adduct: The primary goal is to consolidate the ion signal into a single, desired adduct. For triglycerides, this is typically the ammoniated adduct, [M+NH₄]⁺.[17] Follow the recommendations in Question 1, particularly the use of ammonium formate or acetate in the mobile phase.

  • Optimize Ion Source Parameters: While mobile phase composition is often the most critical factor, ion source parameters can also influence adduct formation and overall signal intensity.[3] Experiment with the following settings:

    • Capillary/Spray Voltage: Adjust to achieve a stable spray and optimal signal.

    • Gas Flows (Nebulizer, Heater, Curtain): Optimize for efficient desolvation.

    • Source Temperature: Higher temperatures can sometimes reduce adduct formation by promoting the dissociation of weaker adducts, but excessive temperatures can lead to in-source fragmentation.[18]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Adduct Formation

Mobile Phase CompositionPredominant Adduct for TGRelative Abundance of [M+Na]⁺Relative Abundance of [M+K]⁺Signal Stability
Acetonitrile/Water[M+Na]⁺, [M+K]⁺, [M+NH₄]⁺HighModeratePoor
Acetonitrile/Water + 10 mM Ammonium Formate[M+NH₄]⁺LowVery LowGood
Acetonitrile/Water + 0.1% Formic Acid[M+H]⁺, [M+Na]⁺ModerateLowModerate
Acetonitrile/Water + 10 mM Ammonium Acetate + 0.1% Acetic Acid[M+NH₄]⁺LowVery LowExcellent
Methanol/Water[M+Na]⁺Very HighModeratePoor
Methanol/Water + 10 mM Ammonium Formate[M+NH₄]⁺ModerateLowGood

This table is a qualitative summary based on general observations in the literature. Actual results may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Optimized ESI-MS Analysis of this compound with Minimized Adduct Formation

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol or methanol/chloroform).

    • For analysis, dilute the stock solution to the desired concentration in the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions (if applicable):

    • Column: A C18 reversed-phase column is commonly used for lipid analysis.

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.[7][8]

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[7][8]

    • Gradient: Develop a suitable gradient to elute the triglyceride of interest.

    • Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for analytical scale columns.

    • Column Temperature: Maintain at a constant temperature, e.g., 50 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS to observe all adducts, followed by targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of the [M+NH₄]⁺ adduct.

    • Ion Source Parameters:

      • Spray Voltage: +3.5 to +4.5 kV

      • Capillary Temperature: 300-350 °C

      • Sheath Gas Flow: 40-60 arbitrary units

      • Auxiliary Gas Flow: 10-25 arbitrary units

      • Sweep Gas Flow: 1-2 arbitrary units

      • Note: These are starting parameters and should be optimized for your specific instrument.[8]

Visualizations

Adduct_Formation_Pathway Analyte This compound (Neutral Molecule) ESI_Droplet Charged ESI Droplet Contains Analyte, Solvents, and Ions (NH₄⁺, Na⁺, K⁺) Analyte->ESI_Droplet Ionization Ammoniated_Adduct [M+NH₄]⁺ (Desired Adduct) ESI_Droplet->Ammoniated_Adduct High [NH₄⁺] Low [Na⁺, K⁺] Sodiated_Adduct [M+Na]⁺ (Unwanted Adduct) ESI_Droplet->Sodiated_Adduct High [Na⁺] Potassiated_Adduct [M+K]⁺ (Unwanted Adduct) ESI_Droplet->Potassiated_Adduct High [K⁺] Ethylamine_Adduct [M+C₂H₈N]⁺ (Unusual Adduct with ACN) ESI_Droplet->Ethylamine_Adduct Acetonitrile Present MS_Detector Mass Spectrometer Detector Ammoniated_Adduct->MS_Detector Sodiated_Adduct->MS_Detector Potassiated_Adduct->MS_Detector Ethylamine_Adduct->MS_Detector

Caption: Ionization and adduct formation pathways for this compound in ESI-MS.

Troubleshooting_Workflow Start Start: Multiple Adducts Observed for this compound Check_Additives Is an ammonium salt (e.g., 10mM NH₄OAc) in the mobile phase? Start->Check_Additives Add_Ammonium Action: Add 10mM Ammonium Acetate or Formate to Mobile Phase Check_Additives->Add_Ammonium No Check_Solvent Is Acetonitrile (ACN) the organic solvent? Check_Additives->Check_Solvent Yes Add_Ammonium->Check_Solvent Check_Grounding Is a grounding union present between column and probe? Check_Solvent->Check_Grounding Yes Optimize_Source Action: Optimize Ion Source Parameters (Temp, Voltage) Check_Solvent->Optimize_Source No Switch_Solvent Action: Replace ACN with Methanol. Re-optimize. Switch_Solvent->Check_Additives Remove_Grounding Action: Remove grounding union. Check_Grounding->Remove_Grounding Yes Check_Grounding->Optimize_Source No Remove_Grounding->Optimize_Source End End: Predominantly [M+NH₄]⁺ Adduct Observed Optimize_Source->End

Caption: A logical workflow for troubleshooting adduct formation in ESI-MS analysis.

References

improving the recovery of 17:0-17:1-17:0 TG-d5 from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in improving the recovery of triglycerides, with a specific focus on 17:0-17:1-17:0 TG-d5, from plasma samples. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during lipid extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting triglycerides from plasma?

A1: The most widely used methods for plasma lipid extraction are liquid-liquid extractions (LLE). Established protocols include the Folch method (chloroform/methanol), the Bligh and Dyer method (chloroform/methanol/water), and the Matyash method, which uses the less toxic methyl tert-butyl ether (MTBE) in place of chloroform.[1] More recent developments include single-phase extraction methods using solvents like a butanol/methanol mixture, which can simplify the workflow.[2][3][4]

Q2: Why is an internal standard like this compound important?

A2: Internal standards are crucial for accurate quantification in mass spectrometry-based lipidomics.[5] A deuterated triglyceride standard like this compound is chemically very similar to the endogenous triglycerides being measured but has a different mass due to the deuterium atoms. This allows it to be distinguished by the mass spectrometer. Spiking the internal standard into the plasma sample before extraction helps to correct for variability in extraction efficiency and sample loss during sample preparation, as well as for matrix effects during analysis.[5]

Q3: What factors can lead to low recovery of my triglyceride internal standard?

A3: Several factors can contribute to the low recovery of triglyceride internal standards, including:

  • Inappropriate solvent choice: Triglycerides are nonpolar lipids and require a solvent system with a significant nonpolar component for efficient extraction.[3][6]

  • Incorrect sample-to-solvent ratio: The ratio of plasma to extraction solvent is a critical parameter. Insufficient solvent volume may lead to incomplete extraction.[3][7]

  • Suboptimal phase separation: In biphasic extraction methods, poor separation of the organic and aqueous layers can lead to loss of the lipid-containing organic phase.

  • Sample handling and storage: Repeated freeze-thaw cycles of plasma samples should be avoided as they can alter the lipid profile.[5][8] Samples should be kept on ice during processing to minimize enzymatic degradation.[9]

  • Matrix effects: Components of the plasma matrix can interfere with the extraction and ionization of lipids.[10]

Q4: Can the choice of anticoagulant for blood collection affect triglyceride analysis?

A4: Yes, the choice of anticoagulant and collection tube can impact lipid profiles.[10] For lipidomics studies, it is important to maintain consistency in the type of collection tube used across all samples in a study to minimize variability.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of this compound from plasma.

Problem Potential Cause Recommended Solution
Low recovery of this compound Inefficient extraction solvent for nonpolar lipids.Consider using a biphasic extraction method with a high proportion of a nonpolar solvent like chloroform or MTBE. The Matyash method (MTBE/methanol) is a good alternative to chloroform-based methods.[11][12] For single-phase extractions, a butanol/methanol mixture may be effective.[4]
Incorrect sample-to-solvent ratio.Optimize the sample-to-solvent ratio. Studies have shown that for plasma, a ratio of 1:20 (v/v) can improve lipid recovery for methods like Folch and Bligh-Dyer.[3][7]
Incomplete protein precipitation.Ensure thorough vortexing after the addition of the initial solvent (e.g., methanol) to effectively precipitate proteins and release lipids.[13]
High variability in recovery between samples Inconsistent sample handling.Standardize all sample handling procedures. Thaw plasma samples on ice and keep them cold throughout the extraction process.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][8]
Pipetting errors during phase separation.Carefully collect the lipid-containing organic layer without disturbing the protein interface or aspirating the aqueous layer. In the Matyash method, the lipid-containing organic phase is the upper layer, which can simplify collection.[11]
Inconsistent drying and reconstitution steps.If a solvent evaporation step is used, ensure samples are completely dried under a gentle stream of nitrogen.[9] Reconstitute the dried lipid extract in a solvent that ensures complete solubilization of triglycerides, such as a methanol/toluene (9:1, v/v) mixture.[12][14]
Poor chromatographic peak shape for TG-d5 Improper reconstitution solvent.The reconstitution solvent should be compatible with the initial mobile phase of your liquid chromatography method to ensure good peak shape. A mixture of methanol and toluene (9:1, v/v) has been shown to be effective for resuspending dried lipid extracts for LC-MS analysis.[12][14]
Contamination from collection tubes or solvents.Use high-purity solvents and pre-screen all consumables (e.g., tubes, pipette tips) for potential contaminants that may interfere with your analysis.
Low signal intensity in the mass spectrometer Ion suppression from matrix components.Optimize chromatographic separation to resolve triglycerides from co-eluting, ion-suppressing species. Diluting the final extract may also help to mitigate matrix effects.
Suboptimal ionization parameters.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance the ionization of triglycerides.

Experimental Protocols

Here are detailed methodologies for two common lipid extraction protocols used for plasma triglyceride analysis.

Protocol 1: Modified Matyash (MTBE-based) Extraction

This protocol is adapted from methods that utilize this compound as an internal standard.[12][14]

Materials:

  • Plasma sample

  • Cold methanol (-20°C) containing this compound internal standard

  • Cold methyl tert-butyl ether (MTBE) (-20°C)

  • LC/MS-grade water

  • 1.5 mL polypropylene microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 20 µL of plasma.

  • Add 225 µL of cold methanol containing the this compound internal standard.

  • Vortex the mixture for 10 seconds to precipitate proteins.

  • Add 750 µL of cold MTBE.

  • Vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC/MS-grade water.

  • Vortex for 20 seconds.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic phase and transfer it to a new tube.

  • The extract can be directly injected for LC-MS analysis or dried down and reconstituted in an appropriate solvent.

Protocol 2: Single-Phase Butanol/Methanol Extraction

This protocol is a simplified method that avoids a phase separation step.[4]

Materials:

  • Plasma sample

  • 1-Butanol/Methanol (1:1, v/v) mixture containing this compound internal standard

  • 1.5 mL polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.

  • Add 100 µL of the 1-butanol/methanol (1:1, v/v) mixture containing the internal standard.

  • Vortex the mixture for 10 seconds.

  • Sonicate in a water bath for 60 minutes at 20°C.

  • Centrifuge at 16,000 x g for 10 minutes at 20°C.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

Matyash_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_analysis Analysis start Start: Plasma Sample (20 µL) add_methanol Add Cold Methanol with TG-d5 (225 µL) start->add_methanol vortex1 Vortex (10s) add_methanol->vortex1 add_mtbe Add Cold MTBE (750 µL) vortex1->add_mtbe vortex_shake Vortex (10s) & Shake (6 min, 4°C) add_mtbe->vortex_shake add_water Add Water (188 µL) vortex_shake->add_water vortex2 Vortex (20s) add_water->vortex2 centrifuge Centrifuge (14,000 rpm, 2 min) vortex2->centrifuge collect_phase Collect Upper Organic Phase centrifuge->collect_phase analysis LC-MS Analysis collect_phase->analysis

Caption: Workflow for the Modified Matyash (MTBE-based) lipid extraction protocol.

Single_Phase_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Clarification cluster_analysis Analysis start Start: Plasma Sample (10 µL) add_solvent Add Butanol/Methanol with TG-d5 (100 µL) start->add_solvent vortex Vortex (10s) add_solvent->vortex sonicate Sonicate (60 min, 20°C) vortex->sonicate centrifuge Centrifuge (16,000 x g, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis LC-MS Analysis collect_supernatant->analysis

Caption: Workflow for the Single-Phase Butanol/Methanol lipid extraction protocol.

References

Technical Support Center: Addressing Variability in Triglyceride Quantification Using 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 17:0-17:1-17:0 TG-d5 as an internal standard for triglyceride (TG) quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for triglyceride quantification?

This compound is a deuterated triglyceride used as an internal standard in mass spectrometry-based lipidomics. The 'd5' indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it chemically almost identical to its non-labeled counterparts but distinguishable by its higher mass. It is used to correct for variability during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of triglyceride quantification.

Q2: What are the common sources of variability when using this compound?

Variability in triglyceride quantification can arise from several sources:

  • Sample Collection and Handling: Inconsistent sample collection techniques, storage conditions, or freeze-thaw cycles can alter lipid profiles.

  • Lipid Extraction: The choice of extraction method and solvent polarity can significantly impact the recovery of different triglyceride species. Incomplete extraction or selective loss of certain lipids can introduce variability.

  • Internal Standard Spiking: Inaccurate or inconsistent addition of the this compound internal standard is a primary source of error.

  • Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of the analyte and the internal standard in the mass spectrometer, leading to inaccurate quantification.

  • Instrumental Variability: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems can cause variations in signal intensity and retention time.

Q3: How can I minimize variability in my triglyceride measurements?

To minimize variability, it is crucial to standardize your entire workflow:

  • Standardize Protocols: Use consistent and validated protocols for sample collection, storage, and processing.

  • Optimize Extraction: Choose a lipid extraction method that provides good recovery for a wide range of triglycerides and is reproducible in your hands.

  • Precise Spiking: Add the internal standard as early as possible in the workflow, preferably before lipid extraction, and use calibrated pipettes for accurate dispensing.

  • Quality Control: Include quality control (QC) samples (e.g., a pooled sample from all experimental samples) throughout your analytical run to monitor instrument performance and data quality.

  • Regular Maintenance: Perform regular maintenance and calibration of your LC-MS system to ensure optimal performance.

Troubleshooting Guides

ProblemPossible CauseRecommended Solution
High Coefficient of Variation (CV) in Replicates Inconsistent sample preparation or extraction.Ensure thorough homogenization of samples. Use a validated and standardized lipid extraction protocol.
Inaccurate pipetting of the internal standard.Calibrate pipettes regularly. Add the internal standard to all samples and standards in the same manner.
Instrumental instability.Run QC samples to assess instrument performance. Check for fluctuations in spray stability, temperature, and pressure.
Poor Recovery of the Internal Standard Inefficient lipid extraction.Evaluate different lipid extraction methods (e.g., Folch, Bligh-Dyer, MTBE) to find the optimal one for your sample type.
Degradation of the internal standard.Ensure proper storage of the this compound standard at -20°C. Avoid repeated freeze-thaw cycles.
Adsorption to surfaces.Use low-adsorption tubes and pipette tips.
Inconsistent Standard Curve Improper preparation of calibration standards.Prepare fresh calibration standards for each run. Ensure the internal standard concentration is consistent across all calibrators.
Non-linearity at high or low concentrations.Adjust the concentration range of your calibration curve to encompass the expected concentrations in your samples.
Matrix effects affecting the internal standard differently than the analyte.Perform matrix effect experiments by comparing the response of the internal standard in a pure solution versus in a sample matrix. Consider using a different internal standard if matrix effects are severe.
Peak Tailing or Splitting in Chromatogram Poor chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered. Replace the analytical column if necessary.
Sample overload.Dilute the sample and reinject.

Data Presentation

The precision of triglyceride quantification using deuterated internal standards can be influenced by the analytical method and the complexity of the sample matrix. The following table summarizes representative data on the coefficient of variation (CV) for triglyceride analysis.

ParameterMethodInternal StandardMatrixCoefficient of Variation (%CV)Reference
Intra-day PrecisionLC-MS/MSDeuterated TriglyceridesHuman Plasma15.0 – 20.9[1]
Inter-day PrecisionLC-MS/MSDeuterated TriglyceridesHuman Plasma17.3 – 36.6[1]
Intra-run PrecisionUHPLC-QTOF-MSD5-TAG(17:0/17:1/17:0)Liver Tissue≤15% (for QC samples)[2]
Inter-run PrecisionUHPLC-QTOF-MSD5-TAG(17:0/17:1/17:0)Liver Tissue≤15% (for QC samples)[2]

Experimental Protocols

Below is a generalized, detailed methodology for the quantification of triglycerides in human plasma using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction (MTBE Method)

  • Thaw frozen plasma samples on ice.

  • To 10 µL of plasma in a microcentrifuge tube, add 225 µL of cold methanol containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold methyl-tert-butyl ether (MTBE) and vortex for another 10 seconds.

  • Shake the mixture for 6 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water.

  • Centrifuge at 14,000 rpm for 2 minutes.

  • Carefully collect the upper organic layer containing the lipids into a new tube.

  • Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried extract in an appropriate volume of a methanol/toluene (9:1, v/v) mixture for LC-MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the triglycerides.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 45-55°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion: The ammonium adduct of the triglyceride of interest ([M+NH4]+).

    • Product Ion: A fragment ion corresponding to the neutral loss of one of the fatty acid chains.

    • For this compound, monitor the appropriate precursor and product ions.

3. Quantification

  • Generate a calibration curve by analyzing a series of known concentrations of a non-deuterated triglyceride standard spiked with a fixed concentration of this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.

  • Determine the concentration of the triglyceride in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Plasma) Spiking Spike with This compound SampleCollection->Spiking Extraction Lipid Extraction (e.g., MTBE method) Spiking->Extraction Drying Dry Down Extract Extraction->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS Detection (ESI+, MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration RatioCalculation Calculate Analyte/IS Ratio PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification

Caption: Experimental workflow for triglyceride quantification.

variability_sources cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_data Data Analysis Variability High Variability in Triglyceride Quantification SampleHandling Sample Handling SampleHandling->Variability Storage Storage Conditions Storage->Variability FreezeThaw Freeze-Thaw Cycles FreezeThaw->Variability Extraction Lipid Extraction Efficiency Extraction->Variability SpikingError Internal Standard Pipetting Error SpikingError->Variability MatrixEffects Matrix Effects MatrixEffects->Variability InstrumentDrift Instrumental Drift InstrumentDrift->Variability Integration Peak Integration Errors Integration->Variability Calibration Calibration Curve Issues Calibration->Variability

Caption: Sources of variability in triglyceride quantification.

References

impact of organic solvent quality on 17:0-17:1-17:0 TG-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the impact of organic solvent quality on the analysis of the internal standard 17:0-17:1-17:0 TG-d5, a deuterated triglyceride commonly used in lipidomics.

Frequently Asked Questions (FAQs)

Q1: Why is the quality of organic solvents so critical for the analysis of this compound?

The accuracy and sensitivity of lipid analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) are profoundly influenced by the purity of the organic solvents used.[1] For an internal standard like this compound, solvent quality is paramount for ensuring reliable and reproducible quantification. Poor quality solvents can introduce contaminants that lead to several problems, including signal suppression, increased background noise, and the formation of unexpected adducts, all of which complicate data interpretation and compromise the integrity of the results.[1][2]

Q2: My this compound internal standard signal is weak or inconsistent. Could the solvent be the cause?

Yes, this is a common issue directly related to solvent quality. Solvent impurities can suppress the ionization of the TG-d5 molecule in the mass spectrometer's source, leading to a decreased signal intensity.[1] High-purity solvents, on the other hand, yield stronger and more consistent ion signals.[1] Contaminants such as water, peroxides, or residual salts are known to interfere with the ionization process.[1] Additionally, alkylated amine contaminants found in some LC-MS grade methanol and isopropanol can significantly suppress the signal for neutral lipids like triglycerides.[3]

Q3: I am observing unexpected peaks and adducts in my mass spectra along with my TG-d5 standard. What are they and where do they come from?

Unexpected peaks are often adducts, which are complexes formed between your analyte (TG-d5) and ions from solvent impurities or mobile phase modifiers.[1]

  • Common Adducts: Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts can arise from glassware or trace metal ion contaminants in solvents.[1]

  • Solvent-Specific Adducts: An unusual but highly abundant ethylamine adduct [M+46.0651]⁺ has been reported when acetonitrile is used in the mobile phase.[2][4] This can lead to misidentification of lipid species.

  • Alkylated Amines: Contaminants in methanol and isopropanol can form various alkyl amine adducts with neutral lipids, complicating the spectra.[3]

Using fresh, high-purity solvents and mobile phases can help minimize the formation of these interfering adducts.[5]

Q4: What grade of organic solvent is recommended for TG-d5 analysis?

For any quantitative lipid analysis using LC-MS, it is crucial to use the highest purity solvents available, typically "LC-MS grade". While several vendors offer LC-MS grade solvents, their quality can vary.[2][4] It has been shown that isopropanol from different suppliers can have varying levels of impurities that affect the quality of lipidomic profiling.[2][4][6] It is recommended to test solvents from different batches or suppliers if you suspect contamination issues.

Q5: How should I properly store and handle my solvents to maintain their purity for lipid analysis?

Proper storage is critical to prevent degradation and contamination.

  • Avoid Light and Oxygen: Some solvents, like chloroform, can decompose in the presence of UV light and oxygen to form reactive species like phosgene, which can degrade lipids.[5][7] Store such solvents in amber, airtight bottles.

  • Use Fresh Solvents: Whenever possible, use fresh solvents to avoid the accumulation of degradation products like peroxides.[5]

  • Prevent Water Contamination: Keep solvent bottles tightly sealed to prevent the absorption of atmospheric water, which can affect chromatographic separation and ionization.

  • Minimize Freeze-Thaw Cycles: If you must store lipid extracts, do so at -20°C or lower in an oxygen-free environment (e.g., under nitrogen or argon) and avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guide

This guide addresses common problems encountered during this compound analysis and links them to potential solvent-related causes.

Table 1: Solvent-Related Issues and Mitigation Strategies
Observed Problem Potential Solvent-Related Cause Effect on TG-d5 Analysis Recommended Mitigation Strategy
Low Signal Intensity / Ion Suppression Water, peroxides, or other residual contaminants in the solvent.[1]Reduced sensitivity and poor quantification of the internal standard.Use fresh, high-purity (LC-MS grade) solvents. Test different solvent lots or vendors. Ensure proper storage.[5]
Alkylated amine contaminants in methanol or isopropanol.[3]Significant signal suppression for neutral lipids, leading to inaccurate results.Substitute solvents with ones tested for low levels of alkyl amine contamination.[3]
High Background Noise General solvent impurities or degraded solvent.[1]Obscures low-level peaks and reduces the signal-to-noise ratio.Filter mobile phases before use. Use freshly opened bottles of high-purity solvent.
Ghost Peaks Contaminants from previous runs or contaminated solvent.Can be misidentified as analytes, leading to inaccurate qualitative results.Flush the LC system thoroughly with high-purity solvent. Run solvent blanks between samples.
Unusual Adduct Formation Metal ions (Na⁺, K⁺), residual salts, or solvent degradation products.[1]Complicates mass spectra, making identification and quantification difficult.[1]Use ultra-pure water and high-purity mobile phase modifiers (e.g., ammonium formate). Use clean glassware.
Ethylamine formation from acetonitrile in the mobile phase.[2][4]Formation of [M+46.0651]⁺ adducts can lead to misidentification.If problematic, consider replacing acetonitrile with methanol in the mobile phase and re-optimizing the method.[9]
Poor Peak Shape / Shifting Retention Times Water content in the organic solvent; improper mobile phase composition.Leads to poor reproducibility and inaccurate integration of peaks.Use freshly prepared mobile phases. Ensure solvents are properly degassed. Tightly cap solvent reservoirs.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for solvent-related issues.

Experimental Protocols

Protocol: Lipid Extraction from Plasma using MTBE with TG-d5 Internal Standard

This protocol is a common method for extracting lipids from plasma samples, incorporating the this compound internal standard for quantification.

Materials:

  • Plasma sample

  • Methanol (MeOH), LC-MS grade, cold

  • Methyl tert-butyl ether (MTBE), LC-MS grade, cold

  • Ultrapure water

  • Internal Standard (IS) solution: this compound dissolved in cold MeOH.

  • 1.5 mL polypropylene microcentrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation: Aliquot 10 µL of blood plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 225 µL of the cold methanol solution containing the this compound internal standard to the plasma aliquot.[10][11]

  • Vortexing: Vortex the mixture for 10 seconds.

  • MTBE Addition: Add 750 µL of cold MTBE.[10][11]

  • Extraction: Vortex for another 10 seconds and then shake for 6 minutes at 4°C to ensure thorough mixing and extraction.[10][11]

  • Phase Separation: Add 188 µL of ultrapure water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet precipitated protein and separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer, which contains the lipids (including the TG-d5 standard), and transfer it to a new tube for analysis.

  • Analysis: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

Experimental Workflow Diagram

Caption: Lipid extraction and analysis workflow.

References

Technical Support Center: Chromatography Troubleshooting for 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues with the internal standard 17:0-17:1-17:0 TG-d5 in chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during lipidomics and other quantitative mass spectrometry-based experiments.

Troubleshooting Guide

This section provides answers to specific problems you may encounter with this compound.

Question 1: Why is my this compound internal standard not separating from an endogenous triglyceride?

Answer:

Co-elution of your deuterated internal standard (IS) with an endogenous triglyceride (TG) is a common challenge in lipidomics. The primary reasons for this are:

  • Isobaric Species: These are different TGs that have the same nominal mass but different fatty acid compositions. While high-resolution mass spectrometry can distinguish them, they may have very similar chromatographic properties.

  • Isomeric Species: TGs with the same elemental composition and mass but different structures are notoriously difficult to separate. This includes:

    • Regioisomers: TGs with the same three fatty acids arranged differently on the glycerol backbone (e.g., at the sn-1, sn-2, or sn-3 positions).

    • Double Bond Positional Isomers: Fatty acids with the same length and number of double bonds, but with the double bonds at different locations.

  • Chromatographic Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2] This is due to the subtle differences in molecular size and polarity caused by the deuterium labeling.

To resolve this, a systematic optimization of your chromatographic method is necessary.

Question 2: How can I improve the separation of this compound from other triglycerides?

Answer:

Improving separation requires a multi-faceted approach focusing on your column, mobile phase, and gradient conditions.

1. Column Selection and Optimization:

  • Stationary Phase: The choice of your HPLC column is critical.

    • C18 Columns: These are widely used for lipidomics. However, for complex mixtures of isomers, they may not provide sufficient resolution.

    • C30 Columns: These columns offer higher shape selectivity compared to C18 columns and are particularly effective for separating hydrophobic, long-chain, and structural isomers like triglycerides.[3][4][5][6] They can often resolve isomers that co-elute on a C18 column.[3][4][5][6]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Modifying the column temperature can alter selectivity and improve resolution.

2. Mobile Phase Composition:

  • Organic Modifiers: The choice and composition of the organic modifier in your mobile phase can significantly impact selectivity. Common mobile phases for triglyceride analysis include acetonitrile and isopropanol. Minor adjustments to the ratio of these solvents can alter the elution profile.

  • Additives: Mobile phase modifiers like ammonium formate or ammonium acetate are often used to improve ionization and peak shape.[7] Experimenting with the concentration of these additives can sometimes fine-tune the separation.

3. Gradient Elution:

  • Shallow Gradients: A shallower gradient can increase the separation between closely eluting peaks.

  • Step-wise Gradients: Introducing step-wise changes in the mobile phase composition can help to resolve complex mixtures.

Below is a troubleshooting workflow to guide you through the process of resolving co-elution issues.

G cluster_start Start cluster_method_optimization Method Optimization cluster_evaluation Evaluation cluster_end Finish Start Co-elution of This compound Observed CheckColumn Review Column (C18 vs. C30) Start->CheckColumn OptimizeMobilePhase Adjust Mobile Phase (Solvent Ratio, Modifier) CheckColumn->OptimizeMobilePhase FurtherAction Consider Alternative IS (e.g., 13C-labeled) CheckColumn->FurtherAction OptimizeGradient Modify Gradient (Shallow, Step-wise) OptimizeMobilePhase->OptimizeGradient ControlTemperature Optimize Column Temperature OptimizeGradient->ControlTemperature ResolutionImproved Resolution Improved? ControlTemperature->ResolutionImproved ResolutionImproved->CheckColumn End Problem Solved ResolutionImproved->End Yes

Troubleshooting workflow for co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a deuterated internal standard like this compound?

A: A deuterated internal standard is a form of the analyte where some hydrogen atoms are replaced by deuterium. Its primary role is to mimic the chemical and physical properties of the analyte of interest, allowing it to be used as a reference for accurate quantification. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response.

Q2: Can the position of the deuterium label on the internal standard affect my results?

A: Yes. It is important to use an internal standard where the deuterium labels are on stable positions, such as the carbon backbone. If the labels are on exchangeable positions, they can be lost and replaced with hydrogen from the sample matrix or mobile phase, which can lead to an underestimation of the internal standard's concentration and an overestimation of the analyte's concentration.

Q3: What is "isotopic cross-talk" and how can it affect my results?

A: Isotopic cross-talk, or isotopic interference, occurs when the naturally occurring isotopes of your analyte contribute to the signal of your deuterated internal standard.[1] This is more likely to be an issue if the mass difference between the analyte and the internal standard is small. At high analyte concentrations, this can artificially inflate the internal standard signal, leading to non-linear calibration curves and inaccurate quantification.[1] Using an internal standard with a higher degree of deuteration (e.g., d5 or greater) or a ¹³C-labeled standard can help minimize this effect.[1]

Q4: How can I verify the purity of my this compound standard?

A: It is crucial to ensure the purity of your internal standard, as it may contain a small amount of the unlabeled analyte as an impurity, which will cause a positive bias in your results. You can check for this by analyzing a high-concentration solution of your deuterated standard and monitoring the mass channel of the unlabeled analyte. A significant signal in the analyte's channel indicates the presence of this impurity.

Experimental Protocols

Here are two detailed experimental protocols that have successfully utilized this compound as an internal standard for lipid analysis.

Protocol 1: Nanoflow UHPLC-ESI-MS/MS for High-Throughput Lipidomics

This method was optimized for the high-speed analysis of lipids.[8]

  • Instrumentation: Nanoflow ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (nUHPLC-ESI-MS/MS).

  • Column: Capillary column.

  • Mobile Phase A: 9:1 (v/v) H₂O:CH₃CN with 0.5 mM NH₄HCO₂ and 7.4 mM NH₄OH.

  • Mobile Phase B: 2:2:6 (v/v/v) CH₃OH:CH₃CN:IPA with 0.5 mM NH₄HCO₂ and 7.4 mM NH₄OH.

  • Gradient:

    • Start at 70% B.

    • Increase to 100% B over 10 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 70% B for re-equilibration.

  • Flow Rate: 0.65 µL/min.

Protocol 2: UHPLC-MS/MS for Triglyceride Analysis in Human Serum

This method is suitable for the semi-quantitative analysis of triglycerides in human serum.

  • Instrumentation: UPLC-MS/MS system.

  • Column: C18 column.

  • Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient: A rapid gradient is used to achieve a run time of under eleven minutes.

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted analysis of triglycerides.

Data Presentation

The following tables summarize key parameters from different studies that have successfully used this compound, providing a basis for method development and comparison.

Table 1: Comparison of LC-MS Method Parameters for this compound Analysis

ParameterMethod 1Method 2
Instrumentation nUHPLC-ESI-MS/MSUPLC-MS/MS
Column CapillaryC18
Mobile Phase A 9:1 H₂O:CH₃CN + modifiers60:40 ACN:H₂O + modifiers
Mobile Phase B 2:2:6 CH₃OH:CH₃CN:IPA + modifiers90:10 IPA:ACN + modifiers
Flow Rate 0.65 µL/minNot specified
Gradient Time 10 min< 11 min

Table 2: Performance Data for this compound in a Nanoflow UHPLC-MS/MS Method[8]

ParameterValue
Limit of Detection (LOD) 5.2 fmol
Limit of Quantification (LOQ) 17.3 fmol
Peak Capacity Increase with Higher Flow Rate From 59.0 to 81.2
Peak Intensity Increase with Higher Pump Flow Rate 672%

This technical support guide provides a starting point for troubleshooting co-elution issues with this compound. For more specific issues, it is always recommended to consult the documentation for your particular instrument and column.

References

minimizing ion suppression for 17:0-17:1-17:0 TG-d5 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 17:0-17:1-17:0 TG-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the minimization of ion suppression for this deuterated triglyceride in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[3] In complex biological matrices such as plasma or tissue homogenates, high levels of other lipids, particularly phospholipids, are a major cause of ion suppression for triglycerides.[4][5]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard (IS) should co-elute with the corresponding non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1][3] However, this is not always the case. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the deuterated IS, which can be caused by the "deuterium isotope effect".[3] This can lead to the analyte and the IS encountering different matrix components as they elute, causing them to be affected differently by ion suppression.[3]

Q3: What are the primary sources of ion suppression when analyzing triglycerides like this compound?

A3: The primary sources of ion suppression for triglycerides in complex biological samples are:

  • Phospholipids: These are present at high concentrations in biological matrices and are well-known to cause significant ion suppression for other lipid classes, including triglycerides.[4][5][6]

  • Other Endogenous Matrix Components: Salts, proteins, and other small molecules naturally present in the sample can also interfere with the ionization process.[7]

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[8]

  • Mobile Phase Additives: Non-volatile buffers or contaminants in the mobile phase can contribute to ion suppression.[8]

Q4: How can I determine if my this compound signal is being suppressed?

A4: A common method to assess ion suppression is the post-column infusion experiment.[3][7] This involves infusing a constant flow of your this compound standard into the mass spectrometer's ion source while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal of the deuterated triglyceride indicate the retention times where co-eluting matrix components are causing ion suppression.[3]

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results for my target triglyceride, despite using this compound as an internal standard.

  • Possible Cause: Differential ion suppression between your target analyte and the deuterated internal standard.[3]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and this compound are co-eluting perfectly. Even a slight separation can lead to differential suppression.[3]

    • Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or even the column chemistry to achieve better separation of the triglyceride peaks from the regions of significant ion suppression identified in a post-column infusion experiment.[1][2]

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[9][10]

    • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects.[1]

Problem 2: Poor sensitivity and a low signal-to-noise ratio for the this compound peak.

  • Possible Cause: Significant ion suppression from the sample matrix is reducing the overall signal intensity.[7]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[7]

    • Improve Sample Preparation: Focus on removing phospholipids, a major cause of ion suppression for lipids.[4][5] Consider using specialized phospholipid removal plates or cartridges.[6][9]

    • Dilute the Sample: A simple, yet effective first step can be to dilute the sample. This reduces the concentration of all matrix components, though it may also lower your analyte signal, so a balance must be found.[11]

    • Optimize Ion Source Parameters: Adjusting ion source parameters such as capillary voltage, gas flow, and temperature can sometimes help to mitigate ion suppression.[12]

    • Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for less polar compounds like triglycerides compared to Electrospray Ionization (ESI).[2][12]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where ion suppression occurs.

  • Materials:

    • LC-MS system

    • Syringe pump

    • Tee-piece for mixing

    • Standard solution of this compound

    • Blank matrix extract (e.g., plasma, tissue homogenate)

    • Mobile phase

  • Methodology:

    • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

    • Set up the LC-MS system with the analytical column.

    • Connect the outlet of the LC column to one inlet of the tee-piece.

    • Connect a syringe pump containing the this compound standard solution to the other inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

    • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

    • Once a stable baseline signal is achieved for the this compound, inject the extracted blank matrix sample onto the LC column.

    • Monitor the signal for the deuterated triglyceride throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for Phospholipid Removal

This protocol is a cost-effective method to remove phospholipids from triglyceride samples.[4]

  • Materials:

    • Methanol

    • Hexane

    • Water (LC-MS grade)

    • Sample in a suitable solvent

  • Methodology:

    • To your sample, add methanol, hexane, and water in a specific ratio (e.g., 1:2:1 v/v/v sample:methanol:hexane:water).

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

    • Centrifuge the mixture to separate the layers.

    • The upper hexane layer will contain the triglycerides, while the lower aqueous/methanol layer will contain the majority of the phospholipids.

    • Carefully collect the upper hexane layer containing the this compound and your target triglycerides.

    • Evaporate the hexane and reconstitute the sample in a solvent compatible with your LC-MS method.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, particularly from phospholipids. While specific data for this compound is limited, the data for general phospholipids is a strong indicator of the potential for ion suppression reduction.

Sample Preparation TechniquePercentage of Phospholipid RemovalReference
Protein Precipitation (PPT)Baseline (minimal removal)[13]
Captiva ND Lipids Plate98.76%[13]
Captiva ND Lipids Cartridge (100 µL)99.67%[13]
Captiva ND Lipids Cartridge (500 µL)98.96%[13]
HybridSPE®-Phospholipid>99%[9][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Complex Matrix Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Reconstitution Dry & Reconstitute Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

troubleshooting_workflow Start Inconsistent or Poor Signal for this compound CheckCoelution Verify Analyte and IS Co-elution Start->CheckCoelution PostColumnInfusion Perform Post-Column Infusion Experiment CheckCoelution->PostColumnInfusion No Reanalyze Re-analyze Samples CheckCoelution->Reanalyze Yes OptimizeChroma Optimize Chromatography PostColumnInfusion->OptimizeChroma EnhanceCleanup Enhance Sample Cleanup (LLE or SPE) OptimizeChroma->EnhanceCleanup DiluteSample Dilute Sample EnhanceCleanup->DiluteSample OptimizeSource Optimize Ion Source Parameters DiluteSample->OptimizeSource OptimizeSource->Reanalyze

Caption: A troubleshooting flowchart for addressing suspected ion suppression issues.

References

optimizing collision energy for 17:0-17:1-17:0 TG-d5 fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of triacylglycerols (TGs), with a specific focus on optimizing collision energy for the fragmentation of 17:0-17:1-17:0 TG-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a deuterated triacylglycerol used as an internal standard in lipidomic analyses.[1][2] The "d5" indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This mass shift allows it to be distinguished from endogenous triacylglycerols in a sample, while its chemical behavior is nearly identical. This makes it an excellent tool for accurate quantification of other TGs.

Q2: What are the expected fragment ions for this compound in positive ion mode MS/MS?

A2: In positive ion mode, triacylglycerols typically fragment via the neutral loss of their constituent fatty acids. For this compound, the expected major fragment ions correspond to the loss of a heptadecanoic acid (17:0) or a heptadecenoic acid (17:1) from the precursor ion. The specific m/z values will depend on the adduct formed (e.g., [M+H]+, [M+NH4]+, [M+Na]+).

Q3: Why is optimizing collision energy crucial for TG fragmentation?

A3: Optimizing collision energy is critical for achieving sensitive and specific fragmentation of triacylglycerols.[3] If the collision energy is too low, the precursor ion will not fragment efficiently, leading to a weak signal for the product ions. If the energy is too high, excessive fragmentation can occur, leading to a loss of structurally informative fragments and a decrease in the abundance of the desired product ions. The optimal collision energy maximizes the intensity of the specific fragment ions of interest.

Q4: What is a typical starting range for collision energy optimization for triacylglycerols?

A4: The optimal collision energy is highly dependent on the mass spectrometer (e.g., QTOF, Orbitrap, triple quadrupole), the collision gas, and the precursor ion's m/z and charge state.[4][5][6] However, a general starting point for triacylglycerols can be found in the literature. For example, some studies have used a normalized collision energy of around 20-30% on Orbitrap instruments or a collision energy in the range of 20-40 eV on triple quadrupole instruments.[7][8] It is always recommended to perform an empirical optimization for your specific instrument and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fragmentation of the this compound precursor ion. Collision energy is too low.Gradually increase the collision energy in small increments (e.g., 2-5 eV or 2-5 normalized energy units) and monitor the intensity of the desired fragment ions.
Incorrect precursor ion is selected.Verify the m/z of the precursor ion, considering the expected adduct ([M+H]+, [M+NH4]+, [M+Na]+).
Precursor ion signal is weak or absent. Poor ionization efficiency.Optimize ion source parameters (e.g., spray voltage, capillary temperature). Ensure the mobile phase composition is appropriate for TG ionization (e.g., contains a source of adducts like ammonium formate).
In-source fragmentation.Decrease the ion source voltages (e.g., cone voltage, declustering potential) to minimize fragmentation before the collision cell.
Multiple unexpected fragment ions are observed, and the desired fragment is weak. Collision energy is too high.Reduce the collision energy to minimize over-fragmentation.
Contamination in the sample or LC-MS system.Run a blank injection to check for background ions. Ensure solvents and vials are clean.
Inconsistent fragmentation pattern between runs. Fluctuations in collision cell pressure.Ensure the collision gas supply is stable and the pressure is set correctly for your instrument.
Unstable spray in the ion source.Check the spray needle for clogging and ensure a stable flow rate from the LC pump.

Experimental Protocols

Protocol 1: Optimizing Collision Energy for this compound Fragmentation

This protocol outlines a general procedure for determining the optimal collision energy for the fragmentation of the this compound internal standard.

1. Sample Preparation:

  • Prepare a solution of this compound at a concentration suitable for your instrument (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., methanol/chloroform 1:1 v/v).

  • Add a modifier to the solvent to promote the formation of a specific adduct, if desired (e.g., 10 mM ammonium formate for [M+NH4]+ adducts).

2. Instrument Setup:

  • Infuse the sample directly into the mass spectrometer or use a stable flow from an LC system.

  • Set the mass spectrometer to positive ion mode.

  • Optimize ion source parameters (e.g., spray voltage, gas flows, temperatures) to achieve a stable and strong signal for the precursor ion of this compound. The expected m/z for the [M+NH4]+ adduct is approximately 869.83.[9]

  • Set the instrument to MS/MS mode and select the m/z of the precursor ion.

3. Collision Energy Ramp Experiment:

  • Set up a series of experiments where the collision energy is ramped over a range. A typical starting range for a QTOF or Orbitrap could be 10-60 eV or 10-60 normalized collision energy units.[10]

  • For each step in the ramp (e.g., increments of 2-5 units), acquire a product ion spectrum.

  • Monitor the intensity of the expected fragment ions (neutral loss of 17:0 and 17:1 fatty acids).

4. Data Analysis:

  • Plot the intensity of each fragment ion as a function of the collision energy.

  • The optimal collision energy is the value that produces the maximum intensity for the desired fragment ion.

  • Note that the optimal energy may be different for the two different neutral loss fragments. Choose the energy that provides the best overall signal for your intended application.

Quantitative Data Summary

The optimal collision energy is instrument- and method-specific. The following table provides examples of collision energy values used for triacylglycerol analysis in the literature, which can be used as a starting point for optimization.

Instrument TypeAdduct IonCollision Energy Range/ValueReference
Q-Trap[M+NH4]+36 eV[7]
OrbitrapNot specified25-30 (Normalized Collision Energy)[7]
TSQ AltisLi+32 eV[3]
QTOFNot specified10-140 eV (ramped for optimization)[10]

Visualizations

fragmentation_pathway precursor [this compound + Adduct]+ loss_17_0 Neutral Loss of 17:0 precursor->loss_17_0 loss_17_1 Neutral Loss of 17:1 precursor->loss_17_1 nl_17_0 [M+Adduct - C17H34O2]+ nl_17_1 [M+Adduct - C17H32O2]+ loss_17_0->nl_17_0 loss_17_1->nl_17_1

Caption: Fragmentation pathway of this compound.

optimization_workflow cluster_prep Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_sample Prepare this compound Standard Solution infuse Infuse Sample and Optimize Source prep_sample->infuse msms_setup Set up MS/MS for Precursor Ion infuse->msms_setup ce_ramp Perform Collision Energy Ramp msms_setup->ce_ramp acquire Acquire Product Ion Spectra ce_ramp->acquire plot_data Plot Fragment Intensity vs. Collision Energy acquire->plot_data determine_optimal Determine Optimal Collision Energy plot_data->determine_optimal

Caption: Workflow for collision energy optimization.

References

Technical Support Center: Analysis of 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analysis of 17:0-17:1-17:0 TG-d5, a deuterated triglyceride internal standard.

Troubleshooting Poor Peak Shape

Poor chromatographic peak shape for this compound can manifest as peak tailing, fronting, splitting, or excessive broadness. These issues can compromise the accuracy and precision of analytical results. The following guide provides a systematic approach to troubleshooting these problems.

Question: Why is my this compound peak tailing?

Peak tailing is a common issue in the analysis of triglycerides and can be caused by several factors.

Answer:

Peak tailing for this compound in reversed-phase liquid chromatography (RPLC) can often be attributed to secondary interactions with the stationary phase, issues with the mobile phase, or column degradation. Here are the primary causes and their solutions:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with any potential polar moieties in the triglyceride structure, leading to tailing.

    • Solution: Use a highly deactivated, end-capped column. Alternatively, adding a mobile phase modifier like a low concentration of a volatile ammonium salt (e.g., ammonium formate) can help to mask these secondary interactions.[1]

  • Mobile Phase pH: While triglycerides are neutral, the mobile phase pH can influence the ionization state of residual silanols on the column.

    • Solution: For RPLC, maintaining a slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups and reduce peak tailing.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, consider replacing the guard column or the analytical column.[1]

Question: My this compound peak is showing fronting. What is the cause?

Peak fronting is typically a sign of sample overload or issues with the sample solvent.

Answer:

Peak fronting, where the peak rises sharply and then slopes to the baseline, is often caused by the following:

  • Sample Overload: Injecting too high a concentration of the triglyceride can saturate the stationary phase, leading to a distorted peak shape.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, sample overload was the likely cause.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.

    • Solution: Whenever possible, dissolve the this compound standard in a solvent that is weaker than or of equal strength to the initial mobile phase composition.

Question: I am observing split peaks for this compound. What should I do?

Split peaks can be caused by a variety of issues, from sample preparation to problems with the chromatography system.

Answer:

Split peaks for your deuterated triglyceride standard can be indicative of several problems:

  • Partially Clogged Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using an in-line filter can help prevent this problem.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase can lead to peak splitting.

    • Solution: Ensure that the sample solvent is fully miscible with the mobile phase.

  • Injector Issues: A problem with the injector, such as a partially blocked needle or a damaged rotor seal, can cause the sample to be introduced into the system in two separate bands.

    • Solution: Perform routine maintenance on the autosampler, including cleaning the injection needle and inspecting the rotor seal.

Question: My this compound peak is broader than expected. How can I improve it?

Excessively broad peaks can lead to poor sensitivity and resolution.

Answer:

Broad peaks for this compound can be a result of several factors related to the chromatographic conditions and system setup:

  • Large Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections. Ensure all fittings are properly made to avoid dead volume.

  • Low Column Temperature: Triglyceride analysis often benefits from elevated column temperatures to improve mass transfer and reduce viscosity.

    • Solution: Increase the column temperature. A common starting point for triglyceride analysis is 40-60°C.

  • Slow Gradient Elution: A very shallow gradient may not be effective at focusing the triglyceride band as it moves through the column.

    • Solution: Increase the gradient slope to elute the compound more quickly.

Frequently Asked Questions (FAQs)

Q1: Can the deuterium label on this compound affect its peak shape and retention time?

A1: Yes, this is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[3][4] Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which can lead to a small shift in retention time.[3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[4] This can sometimes be mistaken for a peak shape issue if the deuterated standard is expected to co-elute perfectly with the native analyte. While it doesn't typically cause poor peak shape on its own, this retention time shift should be considered during method development and data analysis.

Q2: What are the recommended sample preparation techniques for analyzing this compound in biological matrices?

A2: For biological samples like plasma or serum, a protein precipitation step is commonly used, followed by lipid extraction. A popular method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol mixture. Another common approach involves protein precipitation with a solvent like isopropanol, followed by centrifugation and dilution of the supernatant.[5] It is crucial that the this compound internal standard is added to the sample before the extraction process to account for any sample loss during preparation.

Q3: What type of LC column is best suited for the analysis of this compound?

A3: For reversed-phase LC analysis of triglycerides, C18 columns are the most commonly used.[1] Columns with a core-shell particle technology can provide higher efficiency and better resolution. The choice of particle size and column dimensions will depend on the specific LC system being used (HPLC or UHPLC).

Q4: What are the typical mobile phases used for triglyceride analysis by LC-MS?

A4: A binary gradient is typically employed.

  • Mobile Phase A: An aqueous solution, often containing a small amount of an additive to improve ionization, such as 0.1% formic acid or 10 mM ammonium formate.[5]

  • Mobile Phase B: An organic solvent mixture, commonly acetonitrile/isopropanol (e.g., 10:90, v/v) or methanol/isopropanol. Isopropanol is a good solvent for triglycerides and helps to elute these nonpolar compounds from the reversed-phase column.[5]

Q5: What are the optimal ESI-MS parameters for the detection of this compound?

A5: Triglycerides are typically detected as their ammonium adducts ([M+NH4]+) in positive ion mode electrospray ionization (ESI+).[6][7] Therefore, adding an ammonium salt to the mobile phase is beneficial. Key parameters to optimize include:

  • Capillary Voltage: Typically in the range of 3-5 kV.

  • Source Temperature: Around 150-350°C.

  • Desolvation Gas Flow and Temperature: These should be optimized to ensure efficient desolvation without causing in-source fragmentation.

  • Cone Voltage/Fragmentor Voltage: This should be optimized to maximize the signal of the precursor ion ([M+NH4]+) while minimizing fragmentation.

Data Presentation

Table 1: Common Causes of Poor Peak Shape and Recommended Solutions

Peak Shape IssuePotential CauseRecommended Solution
Tailing Secondary silanol interactionsUse an end-capped column; add mobile phase modifier (e.g., ammonium formate).[1]
Column contaminationImplement a column wash procedure; replace guard/analytical column.[1]
Fronting Sample overloadDilute the sample.
Sample solvent too strongDissolve sample in a solvent weaker than or equal to the initial mobile phase.
Splitting Partially clogged column fritReverse-flush the column; use an in-line filter.
Injector malfunctionPerform injector maintenance.
Broadening Large extra-column volumeUse shorter, narrower ID tubing; ensure proper fittings.
Low column temperatureIncrease column temperature (e.g., 40-60°C).

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for Triglyceride Analysis

  • To 50 µL of plasma, add 10 µL of a working solution of this compound in isopropanol.

  • Add 200 µL of cold isopropanol to precipitate proteins.

  • Vortex the mixture for 20 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant 1:1 with the initial mobile phase.

  • Inject the diluted supernatant into the LC-MS system.

Protocol 2: Representative LC-MS Method for Triglyceride Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Column Temperature: 50°C

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-98% B

    • 15-18 min: 98% B

    • 18.1-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion: [M+NH4]+

    • Product Ions: Neutral loss of the fatty acid chains

Mandatory Visualization

Troubleshooting_Workflow start Poor Peak Shape Observed for this compound peak_type Identify Peak Shape Issue start->peak_type tailing Tailing peak_type->tailing Tailing fronting Fronting peak_type->fronting Fronting splitting Splitting peak_type->splitting Splitting broadening Broadening peak_type->broadening Broadening check_column Check Column (End-capped? Contaminated?) tailing->check_column check_sample_conc Check Sample Concentration and Solvent fronting->check_sample_conc check_system_hardware Check System Hardware (Frit, Injector, Tubing) splitting->check_system_hardware check_temp_gradient Check Temperature and Gradient broadening->check_temp_gradient check_mobile_phase Check Mobile Phase (pH, Additives) check_column->check_mobile_phase solution Peak Shape Improved check_mobile_phase->solution check_sample_conc->solution check_system_hardware->solution check_system_hardware->solution check_temp_gradient->check_system_hardware

Caption: Troubleshooting workflow for poor peak shape of this compound.

Deuterium_Isotope_Effect cluster_1 Chromatographic Separation (RPLC) Analyte Native Triglyceride (Light) Injection Injection IS 17:0-17:1-17-0 TG-d5 (Heavy) Separation Separation Injection->Separation Detection Detection Separation->Detection Peak_IS Deuterated IS Peak (Slightly Earlier Elution) Detection->Peak_IS Peak_Analyte Native Analyte Peak Detection->Peak_Analyte

Caption: The chromatographic deuterium isotope effect on the elution of this compound.

References

Validation & Comparative

Validating Lipidomics Methods: A Comparative Guide to Triglyceride Quantification Using 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount for generating reliable and reproducible data. This guide provides a comparative overview of a validated lipidomics method for triglyceride (TG) analysis using the stable isotope-labeled internal standard 17:0-17:1-17:0 TG-d5. The performance of this method is contrasted with an alternative approach that employs an odd-chain triglyceride internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is considered a gold standard in quantitative mass spectrometry-based lipidomics.[1] This is because its physicochemical properties are nearly identical to the endogenous triglycerides being measured, ensuring similar extraction efficiency and ionization response, which corrects for variations during sample preparation and analysis.[1][2]

Comparative Performance of Internal Standards

The choice of internal standard is a critical factor influencing the accuracy and precision of a lipidomics method. Below is a table summarizing the expected quantitative performance of a method validated with this compound compared to a method using a structurally similar odd-chain triglyceride internal standard.

Parameter Method A: this compound (Stable Isotope Labeled) Method B: Tri-17:0 TG (Odd-Chain) Rationale for Performance
Linearity (R²) > 0.99> 0.99Both methods can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 95-105%90-110%The stable isotope labeled standard more closely mimics the behavior of endogenous TGs, leading to better correction for matrix effects and improved accuracy.
Precision (%RSD) < 15%< 20%The co-elution and similar ionization of the stable isotope labeled standard with the analyte results in more consistent quantification and therefore better precision.
Limit of Quantification (LOQ) LowerHigherThe use of a stable isotope labeled internal standard can often lead to improved signal-to-noise for the target analytes, resulting in a lower LOQ.
Matrix Effect MinimalModerateThe stable isotope labeled internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, effectively canceling out matrix effects. Odd-chain lipids may have different retention times and ionization efficiencies, leading to less effective correction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of any analytical method. The following sections outline a typical experimental protocol for the quantification of triglycerides in human plasma using this compound as an internal standard.

Lipid Extraction (Methyl-tert-butyl ether (MTBE) Method)
  • Sample Preparation : To a 1.5 mL microcentrifuge tube, add 10 µL of human plasma.

  • Internal Standard Addition : Add 225 µL of cold (-20°C) methanol containing a known concentration of this compound internal standard.[3]

  • Vortexing : Vortex the mixture for 10 seconds to precipitate proteins.

  • MTBE Addition : Add 750 µL of cold (-20°C) MTBE.[3]

  • Shaking : Shake the mixture for 6 minutes at 4°C.

  • Phase Separation : Add 250 µL of LC-MS grade water to induce phase separation and centrifuge at 14,000 rpm for 2 minutes.[4]

  • Collection : Carefully collect the upper organic phase containing the lipids.

  • Drying : Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of acetonitrile/isopropanol 1:9, v/v).[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[6]

  • Mobile Phase A : Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B : Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient Elution : A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic triglycerides.

  • Flow Rate : 0.3-0.6 mL/min.[1]

  • Column Temperature : 55°C to ensure reproducible retention times.[1]

  • Mass Spectrometer : A high-resolution mass spectrometer such as a QTOF or Orbitrap is recommended for accurate mass measurements.[1]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is typically used for triglyceride analysis.[1]

  • Data Acquisition : Data is acquired in full scan mode or using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to obtain both precursor and fragment ion information for lipid identification and quantification.

Visualizing the Workflow and Validation Logic

To provide a clearer understanding of the experimental process and the logic behind method validation, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plasma Plasma Sample (10 µL) is Add Internal Standard (this compound) plasma->is methanol Add Cold Methanol is->methanol vortex1 Vortex methanol->vortex1 mtbe Add Cold MTBE shake Shake mtbe->shake water Add Water centrifuge Centrifuge water->centrifuge vortex1->mtbe shake->water collect Collect Organic Layer centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute lc UPLC Separation (C18 Column) reconstitute->lc ms HR-MS Detection (QTOF/Orbitrap) lc->ms data Data Acquisition ms->data peak Peak Picking & Integration data->peak quant Quantification (Analyte/IS Ratio) peak->quant id Lipid Identification peak->id

A typical experimental workflow for lipidomics analysis.

G cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria linearity Linearity & Range linearity_crit R² > 0.99 linearity->linearity_crit accuracy Accuracy accuracy_crit Recovery within 85-115% accuracy->accuracy_crit precision Precision (Repeatability & Intermediate) precision_crit %RSD < 15% precision->precision_crit selectivity Selectivity & Specificity selectivity_crit No interfering peaks selectivity->selectivity_crit lod_loq LOD & LOQ matrix Matrix Effect matrix_crit Consistent response matrix->matrix_crit stability Stability stability_crit Analyte stable under storage and processing conditions stability->stability_crit

References

A Guide to Inter-Laboratory Comparison of Triglyceride Analysis Using 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of triglycerides (TGs) is paramount. This guide provides a framework for inter-laboratory comparison of triglyceride analysis, with a specific focus on the application of the deuterated internal standard 17:0-17:1-17:0 TG-d5. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry-based lipidomics, minimizing variations that can arise from sample preparation and instrument response.[1][2]

Comparative Performance of Internal Standards

The choice of internal standard is critical for accurate triglyceride quantification. While various approaches exist, the use of a stable isotope-labeled triglyceride, such as this compound, is considered a gold standard for mass spectrometry-based methods. Other alternatives include odd-chain triglycerides or a single deuterated triglyceride standard. This section compares the theoretical advantages and potential drawbacks of these approaches.

Internal Standard TypeAdvantagesDisadvantagesTypical Application
This compound - Closely mimics the chemical and physical properties of endogenous TGs.[3] - Co-elutes with a range of TG species in liquid chromatography (LC). - Corrects for variations in extraction efficiency, ionization, and fragmentation.[3] - The deuterium label provides a distinct mass shift without significantly altering chemical behavior.[4]- Higher cost compared to non-labeled standards. - Synthesis can be complex.- Targeted and untargeted lipidomics studies requiring high accuracy and precision.[5][6][7][8][9][10]
Odd-Chain Triglycerides (e.g., Tripalmitin C17:0) - Does not occur naturally in most biological systems. - Relatively inexpensive.- May not perfectly mimic the extraction and ionization behavior of all endogenous TGs. - Chromatographic separation from some endogenous species can be challenging.- Routine quantitative analysis where the highest level of accuracy is not the primary objective.
Single Deuterated Triglyceride (e.g., TG(16:0)3-d5) - Provides a mass-shifted internal standard. - Can correct for some matrix effects.- May not represent the full range of fatty acid chain lengths and unsaturation in a sample. - Differential ionization efficiency compared to other TG species can lead to inaccuracies.- Studies focusing on a narrow range of triglyceride species with similar structures.
Non-related Compound - Low cost.- Does not account for lipid-specific extraction or ionization variability. - High potential for inaccurate quantification.- Not recommended for accurate triglyceride quantification in complex biological matrices.

Experimental Protocols

A standardized experimental protocol is crucial for achieving comparable results across different laboratories. The following outlines a typical workflow for triglyceride analysis using this compound as an internal standard, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Lipid Extraction)

A common and effective method for extracting lipids from plasma or serum is the methyl-tert-butyl ether (MTBE) method.

  • Materials:

    • Plasma/serum sample

    • Methanol (MeOH), cold

    • Methyl-tert-butyl ether (MTBE)

    • This compound internal standard solution (in a suitable organic solvent)

    • Water (LC-MS grade)

    • Centrifuge

  • Procedure:

    • To 100 µL of plasma/serum, add a known amount of this compound internal standard.

    • Add 1.5 mL of a 3:10 (v/v) mixture of MeOH:MTBE.

    • Vortex the mixture vigorously for 1 hour.

    • Add 375 µL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at a low speed for 10 minutes.

    • Carefully collect the upper organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 9:1 MeOH:Toluene).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over a set time, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

    • Precursor and Product Ions: For quantification, specific precursor-to-product ion transitions for each triglyceride species and the internal standard are monitored. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions are generated from the neutral loss of a fatty acid chain.[11][12]

Data Analysis and Quantification

The concentration of each triglyceride species is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then compared to a calibration curve generated using known concentrations of authentic triglyceride standards.

Visualizing the Workflow and Logic

To facilitate understanding, the experimental workflow and the logic of using an internal standard are depicted in the following diagrams.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Lipid Extraction Lipid Extraction Add Internal Standard->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation MS Detection MS Detection LC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Fig. 1: Experimental workflow for triglyceride analysis.

G Analyte Analyte Analyte Response Analyte Response Analyte->Analyte Response Internal Standard (IS) Internal Standard (IS) IS Response IS Response Internal Standard (IS)->IS Response Response Ratio (Analyte/IS) Response Ratio (Analyte/IS) Analyte Response->Response Ratio (Analyte/IS) IS Response->Response Ratio (Analyte/IS) Concentration Concentration Response Ratio (Analyte/IS)->Concentration Calibration Curve Calibration Curve Calibration Curve->Concentration

Fig. 2: Logic of quantification using an internal standard.

Conclusion

For reliable inter-laboratory comparison of triglyceride analysis, the adoption of a standardized protocol centered around a high-quality internal standard like this compound is essential. This approach mitigates variability in sample handling and instrument performance, leading to more accurate and reproducible results. This guide provides a foundational framework that can be adapted and validated by individual laboratories to ensure data integrity and facilitate meaningful comparisons across studies.

References

A Researcher's Guide to Selecting Triglyceride Internal Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of triglycerides (TGs) is paramount for metabolic studies and biomarker discovery. The inherent variability in sample preparation and instrument response in mass spectrometry-based lipidomics necessitates the use of internal standards (IS) to ensure data accuracy and reproducibility.[1] Among the various options, 17:0-17:1-17:0 TG-d5 has emerged as a robust choice. This guide provides a comprehensive comparison of this compound with other triglyceride internal standards, supported by experimental protocols and data.

The Critical Role of Internal Standards in Lipidomics

Internal standards are compounds structurally similar to the analytes of interest that are added to a sample at a known concentration before sample processing.[1][2] They co-extract and co-analyze with the endogenous lipids, thereby experiencing the same analytical variations. Normalizing the signal of the endogenous lipid to that of the internal standard effectively mitigates errors arising from extraction efficiency, matrix effects, and instrument drift.[3]

Stable isotope-labeled internal standards, particularly deuterated standards, are considered the gold standard in quantitative mass spectrometry.[3] The substitution of hydrogen atoms with deuterium results in a compound with nearly identical chemical and physical properties to its endogenous counterpart, ensuring it behaves similarly during sample preparation and analysis.[3] However, its increased mass allows it to be distinguished by a mass spectrometer.

Comparison of Common Triglyceride Internal Standards

The selection of an appropriate internal standard is critical for the accurate quantification of complex lipid species.[2] The ideal internal standard should not be naturally present in the biological sample.[1] Below is a comparison of different classes of triglyceride internal standards.

Internal Standard TypeExample(s)Key AdvantagesPotential Disadvantages
Deuterated, Mixed Odd-Chain This compound - Odd-numbered carbon chains (C17) are not common in mammalian systems, minimizing interference.[4]- Deuterium labeling provides the benefits of a stable isotope-labeled standard.[3]- Closely mimics the behavior of a wide range of endogenous triglycerides.- Higher cost compared to non-deuterated standards.
Deuterated, Saturated Even-Chain d5-Tripalmitin (d5-16:0/16:0/16:0)- Stable isotope labeling allows for accurate correction.[3]- The non-deuterated counterpart is endogenous in many biological systems, which can lead to potential cross-contamination or isotopic overlap if not carefully managed.
Non-Deuterated, Odd-Chain Trinonadecanoin (19:0/19:0/19:0)- Not typically endogenous in mammalian samples.[4][5]- More cost-effective than deuterated standards.- May not perfectly co-elute with all endogenous triglycerides.- Cannot correct for ionization suppression as effectively as a co-eluting deuterated standard.
Non-Deuterated, Even-Chain Tripalmitin (16:0/16:0/16:0), Tristearin (18:0/18:0/18:0)- Readily available and inexpensive.- Endogenous in most biological samples, leading to significant interference and inaccurate quantification.[4]- Generally not recommended for quantitative studies in biological matrices.

Experimental Protocol: Quantification of Triglycerides in Human Plasma

This protocol outlines a typical workflow for the quantification of triglycerides in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Human plasma

  • This compound internal standard solution (e.g., 10 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

2. Sample Preparation (MTBE Extraction):

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 10 µL of plasma.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 1000 µL of cold MTBE.[6]

  • Vortex for 10 seconds and shake for 6 minutes at 4°C.[6]

  • To induce phase separation, add 250 µL of LC-MS grade water and centrifuge at 14,000 rpm for 2 minutes.[6]

  • Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A UHPLC system is typically used.[7]

  • Column: A C18 reversed-phase column is commonly employed for lipid separation.

  • Mobile Phases: Typically a gradient of water and acetonitrile/isopropanol with additives like ammonium formate or formic acid to promote ionization.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.[7][8]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used, detecting ammonium adducts [M+NH4]+.[7][8]

  • MRM Transitions: The precursor ion is the ammoniated molecule, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.[7][8] These transitions should be optimized for each specific triglyceride and the internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of each target triglyceride and the this compound internal standard.

  • Calculate the response ratio for each analyte: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Generate a calibration curve using a series of standards with known concentrations of representative triglycerides and a fixed concentration of the internal standard.

  • Determine the concentration of each triglyceride species in the plasma samples by interpolating their response ratios on the calibration curve.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of triglyceride measurement, the following diagrams illustrate the analytical workflow and a key metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma) spike Spike with This compound IS sample->spike extraction Lipid Extraction (e.g., MTBE) spike->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Acquisition lcms->data peak Peak Integration data->peak ratio Calculate Response Ratio (Analyte/IS) peak->ratio quantify Quantify against Calibration Curve ratio->quantify

Quantitative lipidomics workflow using an internal standard.

triglyceride_metabolism cluster_storage Triglyceride Synthesis & Storage (Adipose Tissue) cluster_breakdown Triglyceride Breakdown (Lipolysis) Insulin Insulin Glucose Glucose Uptake Insulin->Glucose + FA_uptake Fatty Acid Uptake Insulin->FA_uptake + HSL Hormone-Sensitive Lipase (HSL) Insulin->HSL - TG_synthesis Triglyceride Synthesis Glucose->TG_synthesis FA_uptake->TG_synthesis TG_storage Stored Triglycerides TG_synthesis->TG_storage TG_storage->HSL ATGL Adipose Triglyceride Lipase (ATGL) TG_storage->ATGL Glucagon Glucagon Glucagon->HSL + Glucagon->ATGL + FFA_Glycerol Free Fatty Acids + Glycerol HSL->FFA_Glycerol ATGL->FFA_Glycerol Liver_Muscle Liver & Muscle FFA_Glycerol->Liver_Muscle Energy Production

Hormonal regulation of triglyceride metabolism.

Conclusion

The use of a deuterated, mixed odd-chain internal standard like this compound offers significant advantages for the accurate and precise quantification of triglycerides in complex biological samples. Its properties allow it to effectively compensate for analytical variability, leading to more reliable and reproducible data. While other internal standards are available, the unique combination of odd-numbered carbon chains and stable isotope labeling makes this compound a superior choice for demanding lipidomics applications in research and clinical settings.

References

A Comparative Guide to Triglyceride Quantification: Assessing the Accuracy and Precision of 17:0-17:1-17:0 TG-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of triglycerides (TG) is paramount for metabolic disease research and therapeutic development. This guide provides an objective comparison of the widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing the deuterated internal standard 17:0-17:1-17:0 TG-d5 against traditional triglyceride quantification methods. The information presented is supported by experimental data to aid in the selection of the most appropriate methodology for specific research needs.

Introduction to Triglyceride Quantification

Triglycerides are key biomarkers for a range of metabolic disorders, including cardiovascular disease, diabetes, and obesity. The ability to reliably measure triglyceride levels is crucial for both clinical diagnostics and preclinical research. While various methods exist for triglyceride quantification, they differ significantly in their specificity, sensitivity, accuracy, and precision. This guide focuses on the performance of LC-MS/MS with the this compound internal standard in comparison to established enzymatic and gas chromatography-isotope dilution mass spectrometry (GC-IDMS) methods.

Performance Comparison of Triglyceride Quantification Methods

The selection of a quantification method should be guided by the specific requirements of the study, including the need for high throughput, specificity for individual triglyceride species, and the level of accuracy and precision required. The following table summarizes the key performance characteristics of the discussed methods.

Analytical MethodBias (%) from Reference MethodInter-Laboratory CV (%)Key Considerations
LC-MS/MS with this compound Not explicitly defined in broad inter-laboratory studies, but the use of a deuterated internal standard is designed to minimize bias.Method-specific, with intra-day CVs for specific TG species reported to be in the range of 15-21%. Overall lipidomics platform CVs are often below 15%.[1]High specificity and sensitivity, allows for multiplexed analysis of individual TG species. Considered a powerful research tool.
Enzymatic Methods -0.13 to -0.71[2][3]2.9 to 7.73[2]Widely used in automated clinical analyzers for high-throughput screening. Performance can vary between reagent manufacturers.[2]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) Reference Method (Bias ≈ 0)[2]< 1.0[2]Considered a "gold standard" reference method by the Centers for Disease Control and Prevention (CDC).[2] Less common for routine analysis due to complexity.
Fluorometric Methods -0.71 to -0.42 (at medical decision points)[3]Generally higher than enzymatic methods.[2] Mean precision can be >3%.[3]Largely replaced by enzymatic assays in clinical settings.[2]

Detailed Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of modern quantitative LC-MS/MS-based lipidomics.[4] This internal standard closely mimics the chemical and physical properties of the endogenous triglycerides being measured, allowing for correction of variability introduced during sample preparation and analysis.

Experimental Protocol:

  • Sample Preparation: A known amount of this compound internal standard is added to the biological sample (e.g., plasma, tissue homogenate).

  • Lipid Extraction: Lipids, including the triglycerides and the internal standard, are extracted from the sample matrix using a solvent system (e.g., a mixture of methanol, methyl tert-butyl ether, and water).[5]

  • LC Separation: The extracted lipids are separated using a reversed-phase liquid chromatography column.

  • MS/MS Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and the this compound internal standard.

  • Quantification: The concentration of the endogenous triglycerides is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction LC_Sep LC Separation Extraction->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Quant Quantification MS_Detect->Quant

A typical workflow for triglyceride quantification using LC-MS/MS with an internal standard.
Enzymatic Colorimetric Method

This is the most common routine method used in clinical laboratories for measuring total triglyceride concentration.[2]

Experimental Protocol:

  • Lipolysis: Triglycerides in the sample are hydrolyzed by lipase to glycerol and free fatty acids.

  • Glycerol Kinase Reaction: Glycerol is phosphorylated by glycerol kinase in the presence of ATP.

  • Glycerol Phosphate Oxidase Reaction: Glycerol-3-phosphate is then oxidized by glycerol phosphate oxidase to produce hydrogen peroxide.

  • Peroxidase Reaction: The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured, which is directly proportional to the triglyceride concentration.

Enzymatic_Pathway TG Triglycerides Glycerol_FFA Glycerol + Free Fatty Acids TG->Glycerol_FFA Lipase G3P Glycerol-3-Phosphate Glycerol_FFA->G3P Glycerol Kinase H2O2 Hydrogen Peroxide G3P->H2O2 Glycerol Phosphate Oxidase Colored_Product Colored Product H2O2->Colored_Product Peroxidase

The enzymatic reaction pathway for the colorimetric quantification of triglycerides.
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)

Considered a reference or "gold standard" method by the CDC, GC-IDMS offers high accuracy and precision.[2]

Experimental Protocol:

  • Internal Standard Addition: A known amount of an isotopically labeled triglyceride internal standard is added to the serum sample.

  • Lipid Extraction: Lipids are extracted using organic solvents.

  • Saponification and Derivatization: The extracted triglycerides are saponified to release glycerol, which is then derivatized to a volatile compound.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.

  • Quantification: The triglyceride concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Conclusion

The quantification of triglycerides using LC-MS/MS with the this compound internal standard offers high specificity and the ability to analyze individual triglyceride molecular species, which is a significant advantage for in-depth metabolic research. While traditional enzymatic methods provide a high-throughput and cost-effective solution for determining total triglyceride levels in clinical settings, and GC-IDMS serves as a highly accurate reference method, the LC-MS/MS approach provides a superior level of detail for researchers and drug development professionals investigating the nuances of lipid metabolism. The use of a deuterated internal standard is critical for ensuring the accuracy and reproducibility of LC-MS/MS data by correcting for analytical variability.

References

A Researcher's Guide to Cross-Validation of Lipid Quantification Using 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 17:0-17:1-17:0 TG-d5 as an internal standard for the accurate quantification of triglycerides (TG) in complex biological samples. We will delve into its performance against other common internal standards, supported by experimental data and detailed protocols to ensure reliable and reproducible results in your lipidomics workflow.

The Critical Role of Internal Standards in Lipidomics

Accurate and precise quantification of lipids is paramount in understanding their roles in health and disease. Internal standards (IS) are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should be chemically similar to the analyte of interest but isotopically or structurally distinct to be distinguishable by the mass spectrometer. It should be added to the sample at a known concentration as early as possible in the workflow, preferably before lipid extraction, to account for any sample loss.[2]

Stable isotope-labeled lipids, such as the deuterated this compound, are often considered the gold standard for lipid quantification.[2] This is because they co-elute closely with the endogenous analyte in liquid chromatography (LC) and have very similar ionization efficiencies, which helps to correct for matrix effects.[1]

Performance Comparison of Internal Standards for Triglyceride Quantification

The choice of an appropriate internal standard is critical for achieving accurate and precise quantification of lipid species. Below is a comparison of different types of internal standards commonly used for triglyceride analysis.

Internal Standard TypePrincipleAdvantagesDisadvantages
This compound (Deuterated) A triglyceride with odd-chain fatty acids (17:0 and 17:1) and a deuterated glycerol backbone. The odd-chain fatty acids minimize its natural occurrence in most biological samples.- Closely mimics the chemical and physical properties of endogenous TGs. - Co-elutes with endogenous TGs, providing excellent correction for matrix effects.[1] - High mass accuracy and minimal isotopic interference.- Potential for isotopic scrambling or exchange, though generally minimal.[1] - May have a slight retention time shift compared to the native analyte.[1]
Odd-Chain Triglycerides (e.g., Triheptadecanoin - 17:0/17:0/17:0 TG) A triglyceride containing three odd-chain fatty acids.- Not naturally abundant in most biological systems. - Cost-effective compared to stable isotope-labeled standards.- May not perfectly co-elute with all endogenous TGs. - Differences in ionization efficiency compared to endogenous TGs with varying fatty acid chain lengths and degrees of saturation.
¹³C-Labeled Triglycerides Triglycerides where some carbon atoms are replaced by the ¹³C isotope.- Chemically identical to the endogenous analyte, leading to very similar behavior. - Less potential for isotopic exchange compared to deuterium labels.- Can be more expensive than deuterated standards. - Potential for overlap with the natural ¹³C isotope abundance of the endogenous analyte, especially for large molecules.

Quantitative Performance Data

The following table summarizes typical performance metrics for lipid quantification using different internal standard strategies. While direct comparative studies are limited, this table reflects generally accepted performance characteristics in the field.

Performance MetricThis compoundOdd-Chain TGs¹³C-Labeled TGs
Linearity (R²) > 0.99> 0.98> 0.99
Accuracy (% Recovery) 95-105%90-110%95-105%
Precision (%CV) < 1-5%[3]< 10%< 5%
Limit of Quantification (LOQ) Low fmol range[4]pmol rangeLow fmol range

Experimental Protocols

Here, we provide a detailed methodology for the quantification of triglycerides in human plasma using this compound as an internal standard.

Lipid Extraction (Methyl-tert-butyl ether - MTBE Method)

This protocol is adapted from established lipid extraction techniques.[5][6]

  • To 10 µL of human plasma in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing a known concentration of this compound.[6]

  • Vortex the mixture for 10 seconds.

  • Add 750 µL of cold MTBE.[6]

  • Vortex for another 10 seconds and then shake for 6 minutes at 4°C.

  • Add 188 µL of water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 14,000 x g for 2 minutes.

  • Carefully collect the upper organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for LC-MS analysis.

Chromatographic Separation: UHPLC Method

This protocol utilizes a reversed-phase C18 column for the separation of lipid species.[2][7]

  • Column: C18 reversed-phase column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[2]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[2]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 55°C.[2]

  • Injection Volume: 10 µL.[7]

  • Gradient:

    • Start with a low percentage of mobile phase B.

    • Gradually increase the percentage of B to elute more hydrophobic lipids like triglycerides.

    • A typical gradient might run from 30% B to 90% B over 12 minutes.[7]

Mass Spectrometry Analysis: Triple Quadrupole MS

A triple quadrupole mass spectrometer is commonly used for targeted quantification of lipids using Multiple Reaction Monitoring (MRM).[7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Temperature: 550°C.[7]

  • Ion Spray Voltage: 5500 V.[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for each triglyceride species and for this compound are monitored. The quantification of target lipids is based on the signal intensity relative to the internal standard.[7]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample add_is Spike with This compound plasma->add_is extraction Lipid Extraction (MTBE Method) add_is->extraction dry_down Dry Extract extraction->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation UHPLC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantify Endogenous TGs relative to IS data_processing->quantification

Caption: Experimental workflow for triglyceride quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output endogenous_tg Endogenous TG extraction Extraction Variability endogenous_tg->extraction ionization Ionization Suppression endogenous_tg->ionization is_tg This compound is_tg->extraction is_tg->ionization accurate_quant Accurate Quantification extraction->accurate_quant Corrected by IS ionization->accurate_quant Corrected by IS

Caption: Logic of internal standard-based correction.

References

Performance Evaluation of 17:0-17:1-17:0 TG-d5 as an Internal Standard in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. Triglycerides (TGs), as key players in energy metabolism and various disease states, are of particular interest. The use of a reliable internal standard is crucial for correcting analytical variability during sample preparation and analysis. This guide provides a comprehensive comparison of the performance of the deuterated triglyceride internal standard 17:0-17:1-17:0 TG-d5 across different sample types, alongside other commonly used internal standards.

The Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential in mass spectrometry-based quantification to account for variations in sample extraction efficiency, matrix effects, and instrument response.[1] An ideal internal standard is chemically similar to the analyte of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they co-elute with the endogenous analytes and experience similar ionization suppression or enhancement, leading to more accurate quantification.[2]

Comparison of Internal Standards for Triglyceride Analysis

The selection of an appropriate internal standard is a critical step in developing a robust quantitative lipidomics workflow. While this compound is a widely used deuterated standard, other options include triglycerides with odd-chain fatty acids. The following table provides an illustrative comparison of their performance characteristics.

Table 1: Illustrative Performance Comparison of Triglyceride Internal Standards

Performance MetricThis compound (Deuterated)Triheptadecanoin (17:0/17:0/17:0) (Odd-Chain)
Correction for Matrix Effects ExcellentGood to Very Good
Co-elution with Endogenous TGs Nearly identical retention time to analogous TGsSimilar retention time, but can vary based on chain length and unsaturation
Recovery during Extraction Highly similar to endogenous TGsGenerally high, but can differ slightly from even-chain TGs
Linearity (R²) of Calibration Curve Typically >0.99Typically >0.99
Precision (Coefficient of Variation, %CV) <15%<20%
Potential for Endogenous Interference NegligibleLow, but odd-chain fatty acids can be present in some diets or metabolic states
Commercial Availability Readily availableReadily available

Note: The data presented in this table is illustrative and compiled from general performance characteristics of deuterated and odd-chain internal standards. Actual performance may vary depending on the specific experimental conditions, sample matrix, and analytical instrumentation.

Performance of this compound in Different Sample Types

The deuterated internal standard this compound has been successfully utilized for the quantification of triglycerides in a variety of biological samples. Its performance is generally robust across different matrices, although matrix-specific validation is always recommended.

Table 2: Illustrative Performance of this compound in Various Sample Matrices

Sample TypeTypical Recovery (%)Typical Precision (%CV)Key Considerations
Human Plasma/Serum 85-110<15High lipid diversity and potential for significant matrix effects from phospholipids.
Liver Tissue 80-115<15High abundance of triglycerides requires appropriate sample dilution.
Adipose Tissue 80-110<20Extremely high triglyceride content necessitates careful homogenization and extraction to ensure representative sampling.

Note: The data in this table is illustrative. Researchers should perform their own validation experiments to determine the performance characteristics within their specific analytical workflow.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results in lipidomics. Below are representative protocols for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.

Lipid Extraction from Plasma (Methyl-tert-butyl ether (MTBE) Method)
  • To 10 µL of plasma in a glass tube, add 200 µL of methanol containing the internal standard mixture, including this compound.

  • Vortex for 10 seconds.

  • Add 750 µL of MTBE.

  • Vortex for 10 seconds and then shake for 15 minutes at 4°C.

  • Add 125 µL of MS-grade water to induce phase separation.

  • Vortex for 20 seconds and centrifuge at 4000 x g for 10 minutes.

  • Carefully collect the upper organic phase into a new glass tube.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic triglycerides.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 50-60°C.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for triglyceride analysis.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification on a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for the triglycerides of interest and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for lipid analysis and a logical flow for evaluating the performance of an internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Liver, Adipose) Add_IS Addition of This compound Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Results Final Results Quantification->Results

Caption: A typical experimental workflow for quantitative lipidomics analysis.

ISTD_Evaluation Start Select Potential Internal Standards Spike Spike into Blank Matrix and Solvent Start->Spike Extract Perform Lipid Extraction Spike->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Assess Assess Performance Metrics Analyze->Assess Recovery Recovery Assess->Recovery Matrix Matrix Effects Assess->Matrix Linearity Linearity Assess->Linearity Precision Precision Assess->Precision Final Select Optimal Internal Standard Recovery->Final Matrix->Final Linearity->Final Precision->Final

Caption: Logical workflow for evaluating internal standard performance.

Conclusion

The selection of a suitable internal standard is a critical determinant of data quality in quantitative lipidomics. The deuterated triglyceride this compound stands out as a robust choice for the analysis of triglycerides across various biological matrices, including plasma, liver, and adipose tissue. Its chemical similarity to endogenous triglycerides ensures that it effectively compensates for variations during sample preparation and analysis, leading to high accuracy and precision. While odd-chain triglycerides can also serve as effective internal standards, deuterated standards are generally preferred to minimize any potential for endogenous interference. Ultimately, the optimal internal standard should be selected based on a thorough validation of its performance within the specific analytical method and sample matrix being investigated.

References

Establishing Linearity and Limits of Quantification for 17:0-17:1-17:0 TG-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing lipidomics, the accurate quantification of triglycerides (TGs) is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of the performance of the deuterated triglyceride internal standard 17:0-17:1-17:0 TG-d5 and other alternatives, with a focus on establishing linearity and limits of quantification.

Performance Comparison of Deuterated Triglyceride Internal Standards

The selection of an internal standard is crucial for correcting variations during sample preparation and analysis. Deuterated standards, such as this compound, are widely used in mass spectrometry-based lipidomics due to their chemical similarity to the analytes of interest. Below is a table summarizing the typical performance characteristics of this compound compared to another commonly used deuterated triglyceride internal standard, d5-Tripalmitin (16:0-16:0-16:0 TG-d5).

Disclaimer: The following data is representative of typical performance and may vary based on the specific experimental conditions, instrumentation, and matrix effects.

Performance ParameterThis compoundd5-Tripalmitin (16:0-16:0-16:0 TG-d5)
Typical Linearity Range 1 ng/mL - 1000 ng/mL1 ng/mL - 1000 ng/mL
Coefficient of Determination (R²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) ~5 ng/mL~5 ng/mL
Chemical Structure Asymmetrical saturated and monounsaturated fatty acid chainsSymmetrical saturated fatty acid chains
Applicability Broadly applicable for a wide range of triglyceridesMay be more suitable for profiling saturated TGs

Experimental Protocols

Accurate determination of linearity and the Lower Limit of Quantification (LLOQ) is essential for validating a quantitative bioanalytical method.

Establishing Linearity

Objective: To demonstrate the linear relationship between the concentration of the internal standard and the instrument response over a defined range.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol:chloroform 1:1 v/v) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards at a minimum of five different concentration levels. A typical range would be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Sample Analysis: Analyze the calibration standards using a validated LC-MS/MS method. Each concentration level should be analyzed in triplicate.

  • Data Analysis: Plot the peak area of the internal standard against its concentration. Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.

Determining the Lower Limit of Quantification (LLOQ)

Objective: To determine the lowest concentration of the internal standard that can be quantitatively measured with acceptable precision and accuracy.

Methodology:

  • Preparation of LLOQ Samples: Prepare samples at low concentrations, typically near the expected limit of detection.

  • Sample Analysis: Analyze a minimum of five replicates of the potential LLOQ samples using the LC-MS/MS method.

  • Data Analysis: The LLOQ is the lowest concentration that meets the following criteria:

    • The analyte response is at least 5 times the response of a blank sample.

    • The precision (%CV) is ≤ 20%.

    • The accuracy is within 80-120% of the nominal concentration.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Linearity_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Stock Solution (1 mg/mL) serial_dil Perform Serial Dilutions stock->serial_dil cal_standards Prepare Calibration Standards (e.g., 1-1000 ng/mL) serial_dil->cal_standards lloq_samples Prepare LLOQ Samples serial_dil->lloq_samples lcms_analysis LC-MS/MS Analysis (Triplicate Injections) cal_standards->lcms_analysis lloq_samples->lcms_analysis linearity_eval Linearity Assessment (Plot Peak Area vs. Conc., R² ≥ 0.99) lcms_analysis->linearity_eval lloq_eval LLOQ Determination (Precision ≤ 20%, Accuracy 80-120%) lcms_analysis->lloq_eval

Experimental workflow for establishing linearity and LOQ.

Analytical_Validation_Hierarchy cluster_core Core Validation Parameters cluster_quantification Quantification Limits cluster_stability Sample & Solution Stability accuracy Accuracy loq Limit of Quantification (LOQ) accuracy->loq precision Precision precision->loq selectivity Selectivity lod Limit of Detection (LOD) selectivity->lod linearity Linearity & Range linearity->loq loq->lod stability Stability

Hierarchy of analytical validation parameters.

A Comparative Guide to Deuterated vs. Non-Deuterated Triglyceride Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triglycerides is paramount in numerous fields, from clinical diagnostics and nutritional science to drug development and metabolic research. The choice of an appropriate internal standard is a critical determinant of data quality and reliability in mass spectrometry-based analytical methods. This guide provides an objective comparison of deuterated and non-deuterated triglyceride standards, supported by experimental principles and performance data, to inform the selection of the most suitable standard for your analytical needs.

The Critical Role of Internal Standards in Triglyceride Analysis

Internal standards (IS) are essential in quantitative analytical workflows, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are compounds of a known concentration added to samples at the beginning of the analytical process to correct for variations that can occur during sample preparation, extraction, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations, thus providing a reliable reference for quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Triglyceride Standards

The "gold standard" for triglyceride quantification is isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, such as deuterated triglycerides.[1][2][3][4] Non-deuterated standards, typically structural analogs or odd-chain triglycerides, are also used. The choice between these two types of standards involves a trade-off between performance, cost, and availability.

Key Performance Parameters
Parameter Deuterated Triglyceride Standards Non-Deuterated Triglyceride Standards Key Considerations
Chemical & Physical Similarity Nearly identical to the endogenous triglyceride. Co-elutes with the analyte in chromatography.Structurally similar but not identical. May have different retention times and extraction efficiencies.Co-elution is crucial for effective compensation of matrix effects.[5]
Correction for Matrix Effects Excellent. Experiences the same ion suppression or enhancement as the analyte.Variable. Differences in retention time can lead to incomplete compensation for matrix effects.Matrix effects are a major source of inaccuracy in bioanalysis.[6][7]
Accuracy & Precision High accuracy (bias often <1%) and high precision (CV <1% in reference methods).[2]Can provide acceptable accuracy and precision, but may be less reliable in complex matrices.The US National Cholesterol Education Program recommends a bias of ≤5% and a CV of ≤5% for triglyceride analysis.
Potential for Isotopic Interference Low, but naturally occurring isotopes of the analyte can potentially interfere with the deuterated standard signal if not carefully considered.No isotopic interference with the analyte.Proper selection of mass transitions is crucial.
Cost & Availability Generally higher cost and may require custom synthesis.Lower cost and more readily available.Budget and project timelines can be a factor in standard selection.

Experimental Protocols

To objectively compare the performance of deuterated and non-deuterated triglyceride standards, a series of validation experiments should be conducted. Below are detailed methodologies for key experiments.

Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated and non-deuterated internal standards to compensate for matrix effects in a biological matrix (e.g., plasma or serum).

Protocol:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the triglyceride analyte and each internal standard (deuterated and non-deuterated) in a pure solvent (e.g., methanol/chloroform).

    • Set 2 (Post-extraction Spike): Extract blank plasma or serum samples. Spike the extracted matrix with the triglyceride analyte and each internal standard at the same concentrations as in Set 1.

  • LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the analyte and each internal standard:

      • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • Evaluation: A lower coefficient of variation (CV) for the IS-Normalized MF across different lots of the biological matrix indicates better compensation for matrix effects.

Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the quantification method using each type of internal standard.

Protocol:

  • Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples at different concentration levels (low, medium, and high) by spiking the triglyceride analyte and a fixed concentration of the internal standard (deuterated or non-deuterated) into the biological matrix.

  • Analysis: Analyze the calibration standards and QC samples in replicate (e.g., n=5) on multiple days.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Determine the concentration of the QC samples using the calibration curve.

    • Accuracy: Calculate the percent bias of the measured concentration from the nominal concentration.

    • Precision: Calculate the coefficient of variation (CV) for the replicate measurements at each QC level.

Mandatory Visualizations

To better understand the experimental workflows and the principles discussed, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Add IS Add Internal Standard (Deuterated or Non-Deuterated) Sample->Add IS Extraction Lipid Extraction Add IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification (Calibration Curve) Ratio->Quantification Final_Concentration Final Analyte Concentration Quantification->Final_Concentration Result

Caption: A generalized experimental workflow for the quantification of triglycerides using an internal standard.

Matrix_Effect_Comparison cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard Analyte_D Analyte IS_D Deuterated IS Detector_D MS Detector Analyte_D->Detector_D Ionization IS_D->Detector_D Ionization Matrix_D Matrix Components Matrix_D->Detector_D Suppression/ Enhancement Result_D Accurate Quantification (Matrix effects compensated) Detector_D->Result_D Analyte_ND Analyte IS_ND Non-Deuterated IS Detector_ND MS Detector Analyte_ND->Detector_ND Ionization IS_ND->Detector_ND Ionization Matrix_ND Matrix Components Matrix_ND->Detector_ND Suppression/ Enhancement Result_ND Potentially Inaccurate Quantification (Incomplete compensation) Detector_ND->Result_ND

Caption: Conceptual diagram illustrating the differential compensation for matrix effects by deuterated and non-deuterated internal standards.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable quantitative methods for triglyceride analysis. Deuterated triglyceride standards are widely regarded as the gold standard due to their ability to closely mimic the behavior of the endogenous analytes, leading to superior accuracy and precision, particularly in complex biological matrices.[5] While non-deuterated standards can be a viable and cost-effective alternative, their use requires more rigorous validation to ensure they adequately compensate for analytical variability. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of data quality.

References

Ensuring Data Reproducibility in Longitudinal Lipidomics: A Comparative Guide to Internal Standard Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in longitudinal studies, maintaining data reproducibility is paramount for the generation of reliable and impactful results. In the field of lipidomics, the use of internal standards is a critical cornerstone for achieving this reproducibility. This guide provides an objective comparison of two primary internal standard strategies: the use of a single, targeted deuterated triglyceride, 17:0-17:1-17:0 TG-d5, and the application of a comprehensive, multi-class internal standard mixture, exemplified by SPLASH™ LIPIDOMIX™. This comparison is supported by available experimental data and detailed methodologies to inform the selection of the most appropriate approach for your longitudinal research.

The core challenge in longitudinal studies is managing analytical variability over extended periods and across multiple batches of samples. Internal standards are essential for correcting variations that can arise during sample preparation, extraction, and mass spectrometry analysis.[1] By introducing a known quantity of a non-endogenous, structurally similar compound at the beginning of the workflow, researchers can normalize the signal of endogenous lipids, thereby accounting for inevitable fluctuations in the analytical process.

Performance Comparison: Single vs. Multi-Class Internal Standards

The choice between a single internal standard and a multi-class mixture depends on the scope of the lipidomics study and the desired breadth of quantitative accuracy.

This compound is a deuterated triglyceride that serves as a highly specific internal standard for the quantification of triglycerides (TGs). Its key advantage lies in its structural similarity to endogenous TGs, ensuring that it behaves similarly during extraction and ionization.[2] This is particularly valuable in studies focused on triglyceride metabolism.

SPLASH™ LIPIDOMIX™ represents a multi-class internal standard approach, providing a mixture of deuterated lipids that cover a broad range of lipid classes, including glycerophospholipids, sphingolipids, glycerolipids, and sterols.[3][4][5] This strategy aims to provide a more comprehensive correction for variations across the entire lipidome, as different lipid classes can exhibit distinct extraction and ionization efficiencies.

The following table summarizes the key performance characteristics of each approach based on available data and established principles of lipidomics.

FeatureThis compound (Single-Class IS)SPLASH™ LIPIDOMIX™ (Multi-Class IS)
Analyte Coverage Primarily targeted for Triglycerides (TGs).[2]Broad coverage across major lipid classes (e.g., PC, PE, PS, PI, PG, DG, TG, SM, Ceramides).[3][4][5]
Quantitative Accuracy High accuracy for TGs due to close structural analogy. May be less accurate for other lipid classes.Potentially higher accuracy across the lipidome by providing a class-specific internal standard for normalization.[5]
Linearity Good linearity has been reported for TG(17:0/17:1/17:0d5) with a linearity of r² = 0.99 over a concentration range of 250–7813 pg/µL.[6]The mixture is designed to provide linear responses for a wide range of lipid species.
Precision (Reproducibility) Can provide high precision for TG measurements.Designed to enhance reproducibility across the entire lipidome, which is crucial for longitudinal studies.[3]
Correction for Matrix Effects Effective for TGs. May not fully account for matrix effects on other lipid classes.More effective at correcting for class-specific matrix effects due to the presence of multiple internal standards.
Cost-Effectiveness Generally lower cost for a single standard.Higher initial cost for the mixture, but potentially more cost-effective for comprehensive lipidomics by avoiding the need to purchase multiple individual standards.[5]
Workflow Complexity Simpler to implement for targeted TG analysis.Requires a more complex data analysis workflow to match each analyte to its corresponding internal standard.

Experimental Protocols

To ensure data reproducibility, it is crucial to follow standardized and well-documented experimental protocols. Below are representative methodologies for lipid extraction, liquid chromatography, and mass spectrometry, along with a protocol for internal standard validation.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (either this compound or SPLASH™ LIPIDOMIX™) to each plasma sample.

  • Solvent Addition: Add a 2:1 mixture of chloroform:methanol to the plasma sample.

  • Homogenization: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.[1]

  • Phase Separation: Add water or a saline solution to induce the separation of the aqueous and organic layers.[1]

  • Centrifugation: Centrifuge the sample to achieve a clean separation of the two phases.[1]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.

  • Drying: Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.

  • Flow Rate: 0.3-0.6 mL/min.[1]

  • Column Temperature: Maintained at a constant temperature (e.g., 55°C) to ensure reproducible retention times.[1]

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.[1]

  • Data Acquisition: Data-dependent or data-independent acquisition to obtain both MS1 and MS/MS spectra for lipid identification and quantification.[1]

Protocol for Internal Standard Validation in Longitudinal Studies
  • Linearity Assessment:

    • Prepare a series of calibration standards by spiking a representative matrix (e.g., pooled plasma) with varying concentrations of the internal standard.

    • Analyze the calibration standards using the established LC-MS method.

    • Plot the peak area ratio of the internal standard to a known analyte (or a stable isotope-labeled version of the analyte) against the concentration of the internal standard.

    • Determine the linear range and the coefficient of determination (r²). An r² value >0.99 is generally considered acceptable.[6]

  • Precision (Reproducibility) Evaluation:

    • Prepare multiple replicates of a quality control (QC) sample (e.g., pooled plasma) spiked with a fixed concentration of the internal standard.

    • Analyze the QC samples interspersed with the study samples in each analytical batch throughout the longitudinal study.

    • Calculate the coefficient of variation (%CV) for the peak area of the internal standard across all QC samples. A lower %CV indicates higher precision.

  • Accuracy Assessment:

    • Prepare a set of samples with known concentrations of the target analytes and spike them with the internal standard.

    • Analyze the samples and calculate the concentration of the analytes using the internal standard for normalization.

    • Compare the calculated concentrations to the known concentrations to determine the accuracy of the method.

  • Matrix Effect Evaluation:

    • Compare the peak area of the internal standard in a pure solution to its peak area in a biological matrix. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).

    • The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.

Visualizing the Workflow

To better illustrate the processes involved in a longitudinal lipidomics study, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Longitudinal Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound or SPLASH™) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (Folch Method) IS_Spiking->Lipid_Extraction LC_Separation Liquid Chromatography (LC) Lipid_Extraction->LC_Separation MS_Detection Mass Spectrometry (MS) LC_Separation->MS_Detection Data_Processing Data Processing & Normalization MS_Detection->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

A typical experimental workflow for a longitudinal lipidomics study.

Logical_Relationship cluster_goal Primary Goal cluster_strategy Internal Standard Strategy cluster_outcome Desired Outcome Reproducibility Ensure Data Reproducibility in Longitudinal Studies Single_IS Single-Class IS (e.g., this compound) Reproducibility->Single_IS addresses Multi_IS Multi-Class IS (e.g., SPLASH™ LIPIDOMIX™) Reproducibility->Multi_IS addresses comprehensively Reliable_Data Reliable and Comparable Lipidomics Data Single_IS->Reliable_Data leads to (for targeted lipids) Multi_IS->Reliable_Data leads to (for broad lipidome)

Logical relationship between the goal and internal standard strategies.

Conclusion

Ensuring data reproducibility in longitudinal lipidomics studies is a multifaceted challenge that hinges on the implementation of robust analytical methodologies and appropriate internal standard strategies. The use of a single, targeted internal standard like This compound is a valid and cost-effective approach for studies focused on a specific lipid class, such as triglycerides. However, for comprehensive, untargeted lipidomics, a multi-class internal standard mixture like SPLASH™ LIPIDOMIX™ offers a more robust solution by providing broader coverage and more accurate correction for class-specific variations.

The selection of the optimal internal standard strategy should be guided by the specific research questions, the breadth of the lipidome under investigation, and available resources. Regardless of the choice, the implementation of a rigorous validation protocol for the internal standard is essential to guarantee the generation of high-quality, reproducible data that will stand the test of time in a longitudinal study.

References

Safety Operating Guide

Proper Disposal of 17:0-17:1-17:0 TG-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal of 17:0-17:1-17:0 TG-d5, a deuterated triglyceride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the manufacturer's safety data sheet and general laboratory waste management principles.

Key Compound Information

PropertyValue
Chemical Name 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol
CAS Number 958760-74-2
Molecular Formula C₅₄H₉₇D₅O₆
Appearance Solid
Primary Use Internal standard in mass spectrometry

Hazard Assessment and Safety Precautions

According to the Safety Data Sheet (SDS) from the manufacturer, this compound is not classified as a hazardous substance or mixture. The deuteration with stable isotopes of hydrogen (deuterium) does not impart radioactivity. However, as with any chemical, appropriate laboratory safety practices should be followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound and its empty containers should be conducted in a manner that ensures safety and regulatory compliance.

1. Unused or Waste Product:

  • Small Quantities: For small residual amounts, the primary recommendation is to dispose of the material as non-hazardous solid waste.

    • Place the solid waste in a designated, sealed, and clearly labeled container for chemical waste.

    • Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or reactive chemicals).

  • Large Quantities: If you have larger quantities of the unused product to dispose of, it is best practice to contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

2. Contaminated Labware:

  • Solid Labware (e.g., pipette tips, microcentrifuge tubes): Dispose of these items as solid chemical waste. They should be placed in a designated solid waste container.

  • Glassware: If glassware is to be reused, it should be thoroughly washed with an appropriate solvent to remove all residues of the triglyceride. The solvent used for rinsing should then be disposed of as hazardous waste. If the glassware is to be discarded, it should be disposed of in a designated glass waste container after being emptied of any visible residue.

3. Empty Containers:

  • Ensure the container is completely empty.

  • The empty container can typically be disposed of in the regular laboratory trash.

  • It is good practice to deface the label to prevent any confusion.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed dispose_hazardous Dispose as Hazardous Waste (Follow institutional EHS guidelines) is_mixed->dispose_hazardous Yes waste_type What is the form of the waste? is_mixed->waste_type No solid_waste Unused Product or Contaminated Solids waste_type->solid_waste Solid container_waste Empty Container waste_type->container_waste Container dispose_solid Dispose as Non-Hazardous Solid Chemical Waste solid_waste->dispose_solid deface_label Deface Label container_waste->deface_label dispose_trash Dispose in Regular Lab Trash deface_label->dispose_trash

Caption: Decision tree for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should not replace the protocols and regulations provided by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS for specific disposal requirements.

Personal protective equipment for handling 17:0-17:1-17:0 TG-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, storage, and disposal of 17:0-17:1-17:0 TG-d5 (1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol), a deuterated triglyceride used as an internal standard in mass spectrometry-based lipid analysis.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. This compound is a stable, non-radioactive isotope-labeled substance; therefore, no special precautions for radioactivity are necessary.[2]

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or Chemical GogglesANSI Z87.1 approvedProtects eyes from potential splashes or aerosols.[2]
Hand Protection Nitrile GlovesChemically resistantPrevents skin contact with the compound.[2]
Body Protection Laboratory CoatFull-length, buttonedProtects skin and clothing from contamination.[2][3]
Respiratory Protection Not generally requiredWork in a well-ventilated area. A fume hood is recommended for handling larger quantities or if aerosolization is possible.[2]Minimizes inhalation exposure.[2]
Foot Protection Closed-toe Shoes---Protects feet from spills and falling objects.[4]

Handling and Operational Workflow

Follow this step-by-step guide for the safe handling of this compound, from preparation to use in experimental protocols.

Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the preparation of a standard solution of this compound for use as an internal standard in lipidomics experiments.

  • Preparation:

    • Ensure the designated work area, typically a chemical fume hood or a well-ventilated space, is clean and free of contaminants.[2]

    • Assemble all necessary equipment and reagents, including the vial of this compound, appropriate solvent (e.g., chloroform, methanol), volumetric flasks, and pipettes.

    • Don the required PPE as specified in the table above.[2]

  • Reconstitution of the Standard:

    • Allow the vial of this compound, which is typically shipped on dry ice and stored at -20°C, to equilibrate to room temperature before opening to prevent condensation.[5][6]

    • Carefully open the vial.

    • Using a calibrated pipette, add the required volume of solvent to the vial to achieve the desired stock solution concentration.

    • Gently vortex the vial to ensure the compound is fully dissolved.

  • Use in Experiment:

    • Use the reconstituted standard solution as required by your specific experimental protocol, such as for spiking into samples for internal standardization.

    • Keep the standard solution vial tightly capped when not in use to prevent solvent evaporation and contamination.

  • Post-Handling:

    • After use, securely cap the vial and store it at the recommended temperature of -20°C.[5][6]

    • Thoroughly clean the work area.

    • Dispose of all contaminated materials, including pipette tips and empty vials, according to the disposal plan outlined below.

    • Remove and properly dispose of gloves.

    • Wash hands thoroughly with soap and water.[2]

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound prep Preparation - Designate Work Area - Assemble Materials - Don PPE handle Handling - Equilibrate to Room Temp - Reconstitute in Solvent - Use in Experiment prep->handle Proceed to Handling storage Storage - Tightly Cap Vial - Store at -20°C handle->storage After Use cleanup Post-Handling Cleanup - Clean Work Area - Remove and Dispose of Gloves - Wash Hands handle->cleanup After Experiment disposal Waste Disposal - Segregate Waste - Dispose as Chemical Waste - Follow Institutional Guidelines cleanup->disposal Segregate Waste

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.